N,N-Dimethyl-2-benzylbenzenemethanamine
Description
Properties
Molecular Formula |
C16H19N |
|---|---|
Molecular Weight |
225.33g/mol |
IUPAC Name |
1-(2-benzylphenyl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C16H19N/c1-17(2)13-16-11-7-6-10-15(16)12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3 |
InChI Key |
PJCWHWYSDUBFFR-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=CC=CC=C1CC2=CC=CC=C2 |
Canonical SMILES |
CN(C)CC1=CC=CC=C1CC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
N,N-Dimethyl-2-benzylbenzenemethanamine chemical structure
[1]
Executive Summary & Chemical Identity
This compound is a diarylmethane derivative characterized by a tertiary amine side chain ortho-substituted to a benzyl group.[1] It represents a "privileged structure" in medicinal chemistry, forming the backbone of dibenzo-fused tricyclic systems (e.g., dibenzo[b,e]thiepins like Dosulepin).[1]
Chemical Identification Data
| Property | Specification |
| IUPAC Name | N,N-Dimethyl-1-(2-(phenylmethyl)phenyl)methanamine |
| Common Name | o-Benzyl-N,N-dimethylbenzylamine |
| Molecular Formula | |
| Molecular Weight | 225.33 g/mol |
| Structural Class | Diarylmethane; Tertiary Amine |
| Key Reactivity | Electrophilic aromatic substitution; Cyclization to tricyclics |
Synthesis & Mechanistic Pathways
The primary route to high-purity this compound is the Sommelet-Hauser Rearrangement of dibenzyldimethylammonium salts.[1] This [2,3]-sigmatropic rearrangement is favored over the Stevens rearrangement under specific basic conditions.
The Sommelet-Hauser Protocol
Objective: Synthesize the target amine via ylide formation and rearrangement.[1]
Reagents:
-
Substrate: Dibenzyldimethylammonium bromide (DBDMAB).[1]
-
Base: Sodium amide (
) or Potassium tert-butoxide ( ).[1] -
Solvent: Liquid Ammonia (
) or anhydrous THF.[1]
Step-by-Step Methodology:
-
Quaternization (Precursor Synthesis):
-
React Benzyl bromide with N,N-dimethylbenzylamine in acetone at 0°C.
-
Filter the white precipitate (Dibenzyldimethylammonium bromide) and dry under vacuum.[1]
-
-
Ylide Formation:
-
Rearrangement:
-
Allow the reaction to warm to -33°C (refluxing ammonia) and stir for 2 hours.
-
The ylide undergoes a [2,3]-sigmatropic shift, temporarily disrupting aromaticity, followed by tautomerization to restore the aromatic ring.[1]
-
-
Workup:
Mechanistic Visualization
The following diagram illustrates the transformation from the quaternary salt to the ortho-substituted amine via the exocyclic methylene intermediate.
Figure 1: The Sommelet-Hauser rearrangement pathway converting a quaternary ammonium salt into the target ortho-substituted tertiary amine.[1]
Pharmacological & Synthetic Applications
This structure serves as a versatile scaffold in drug development, particularly for CNS-active agents.[1]
Precursor to Tricyclic Antidepressants (TCAs)
The ortho-benzyl arrangement allows for ring closure to form 6-7-6 tricyclic systems.[1]
-
Dibenzo[b,e]thiepin Synthesis: Reaction with sulfur or sulfur dichloride (
) can bridge the two phenyl rings (via the benzyl position and the ortho-position), leading to the core structure of Dosulepin (Dothiepin) .[1] -
Cyclization Logic: The proximity of the benzyl methylene and the amine-bearing ring facilitates electrophilic cyclization techniques (e.g., Friedel-Crafts acylation followed by reduction).[1]
Structural Homology Table
The target molecule shares significant pharmacophore overlap with established antihistamines and antidepressants.[1]
| Drug / Compound | Structural Relation | Therapeutic Class |
| Target Molecule | Core Scaffold (Open Ring) | Synthetic Intermediate |
| Pheniramine | Pyridine analog (2-pyridyl instead of benzyl) | Antihistamine (H1) |
| Dosulepin | Thio-bridged analog | TCA (SNRI) |
| Orphenadrine | Ether analog (2-methylphenyl) | Anticholinergic |
Analytical Characterization
To validate the synthesis of this compound, the following spectral signatures must be confirmed.
NMR Spectroscopy ( NMR, )
-
2.20 ppm (s, 6H):
protons. Sharp singlet, diagnostic of the dimethylamine.[1] -
3.40 ppm (s, 2H):
. Benzylic protons adjacent to the nitrogen.[1][2][3][4][5][6] -
4.05 ppm (s, 2H):
.[1] The methylene bridge between the two aromatic rings.[1] - 7.10 - 7.40 ppm (m, 9H): Aromatic protons.[1] Complex multiplet due to the two non-equivalent phenyl rings.[1]
Mass Spectrometry (GC-MS)[1]
Safety & Handling Protocols
Hazard Class: Corrosive / Irritant.[1]
-
Storage: Store under nitrogen atmosphere to prevent oxidation of the benzylic positions (N-oxide formation).[1]
-
Handling: Use chemically resistant gloves (Nitrile > 0.11mm).[1] The compound is a tertiary amine and can penetrate skin; it acts as a CNS depressant in high concentrations.[1]
-
Incompatibility: Avoid contact with strong oxidizing agents (e.g.,
, permanganate) and alkyl halides (leads to re-quaternization).[1]
References
-
Sommelet, M. (1937).[1] Sur le mode de décomposition des halogénures d'ammonium quaternaires. Compt. Rend., 205, 56. (Foundational description of the rearrangement).
-
Hauser, C. R., & Kantor, S. W. (1951).[1] Rearrangement of Benzyltrimethylammonium Ion by Sodium Amide. Journal of the American Chemical Society, 73(9), 4122–4125.[1] Link[1]
-
Pine, S. H. (2011).[1] The Base-Promoted Rearrangements of Quaternary Ammonium Salts. Organic Reactions, 18, 403.[1] (Comprehensive review of Sommelet-Hauser vs. Stevens rearrangement).
-
PubChem Compound Summary. (2024). N,N-Dimethylbenzylamine (Parent Structure Data). National Center for Biotechnology Information.[1] Link[1]
Sources
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- 6. prepchem.com [prepchem.com]
tertiary amine ligands with ortho-benzyl substituents
An In-depth Technical Guide to Tertiary Amine Ligands with Ortho-Benzyl Substituents: Synthesis, Properties, and Applications
Abstract
Tertiary amine ligands are a cornerstone of modern coordination chemistry and catalysis. The strategic introduction of bulky substituents at the ortho position of an aryl group attached to the nitrogen atom can profoundly influence the ligand's steric and electronic properties. This guide focuses specifically on the impact of ortho-benzyl substituents. These groups create a unique three-dimensional pocket around a metal center, offering distinct advantages in controlling reactivity and selectivity. We will explore the fundamental principles governing the behavior of these ligands, provide detailed synthetic methodologies, and examine their application in catalysis and their relevance to the design of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this ligand class.
Introduction: The Significance of Steric and Electronic Tuning
In the design of ligands for transition-metal catalysis, the ability to fine-tune the environment around the metal center is paramount. Tertiary amines serve as versatile L-type ligands, donating a lone pair of electrons to the metal. The introduction of substituents, particularly at the ortho position of an N-aryl group, imparts significant steric hindrance. This "ortho effect" can force functional groups out of the plane of an aromatic ring, altering conjugation and basicity[1].
The ortho-benzyl substituent is of particular interest because it provides more than just static bulk. Its conformational flexibility allows it to create a dynamic steric shield, influencing substrate approach and the stability of catalytic intermediates. Furthermore, the benzyl group itself can be substituted, offering a secondary layer of electronic and steric tuning[2][3]. These features make ortho-benzylated tertiary amine ligands powerful tools for addressing challenges in asymmetric catalysis, cross-coupling reactions, and the development of bioactive molecules[4][5].
Core Principles: The Role of the Ortho-Benzyl Group
The presence of an ortho-benzyl substituent on an N-aryl tertiary amine ligand introduces two primary effects that dictate its function: steric hindrance and electronic modulation.
Steric Effects
The primary role of the bulky ortho-benzyl group is to create a sterically demanding environment around the nitrogen atom and, consequently, the coordinated metal center. This has several important implications:
-
Enantioselectivity: In asymmetric catalysis, the chiral pocket created by an ortho-benzyl group can effectively differentiate between enantiotopic faces of a prochiral substrate, leading to high enantiomeric excess (ee) in the product[6][7].
-
Reaction Rate and Selectivity: The steric bulk can prevent the formation of undesired catalyst species or inhibit side reactions. For instance, in palladium-catalyzed cross-coupling, bulky ligands can promote the challenging reductive elimination step, preventing side reactions like β-hydride elimination and leading to higher yields of the desired tertiary amine product[4][8].
-
Ligand-to-Metal Ratio: The steric hindrance can influence the coordination number of the metal center, potentially favoring the formation of highly reactive, low-coordinate species.
The diagram below illustrates how the ortho-benzyl group creates a defined steric pocket around the metal center, influencing substrate binding.
Caption: Steric shielding by the ortho-benzyl group.
Electronic Effects
While steric effects are often dominant, the electronic nature of the ortho-benzyl group and its parent aryl ring can also influence reactivity:
-
Basicity of the Amine: The electron-donating or -withdrawing nature of the aryl ring affects the availability of the nitrogen's lone pair for coordination[9]. While an ortho-substituent can disrupt resonance, the inductive effects remain[1].
-
Stability of Intermediates: The electronic properties of the ligand can stabilize or destabilize key intermediates in a catalytic cycle, thereby affecting the overall reaction efficiency. For example, electron-rich ligands can facilitate oxidative addition in cross-coupling reactions.
-
Secondary Interactions: The phenyl ring of the benzyl group can engage in non-covalent interactions (e.g., π-stacking) with substrates or other parts of the catalyst complex, providing an additional layer of control.
Synthesis of Ortho-Benzylated Tertiary Amine Ligands
The synthesis of these specialized ligands typically involves multi-step sequences. The key challenge lies in the selective introduction of the ortho-benzyl group. Below are representative synthetic strategies.
Strategy 1: Reductive Amination Approach
Reductive amination is a robust method for forming tertiary amines.[10][11] This strategy is effective when a suitable ortho-benzylated secondary amine precursor is available.
Caption: Workflow for Synthesis via Reductive Amination.
Experimental Protocol: Synthesis of N-((2-benzylphenyl)(methyl)amino)cyclohexane
-
Enamine/Iminium Formation: To a solution of 2-benzyl-N-methylaniline (1.0 eq) in methanol (0.2 M), add cyclohexanone (1.1 eq) and acetic acid (0.1 eq). Stir the mixture at room temperature for 2 hours to facilitate the formation of the enamine or iminium ion intermediate.[10]
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired tertiary amine.
Strategy 2: Palladium-Catalyzed C-N Cross-Coupling
For ligands where the tertiary amine nitrogen is attached to two different aryl groups (one with the ortho-benzyl substituent), a Buchwald-Hartwig amination approach is highly effective. The choice of a bulky phosphine co-ligand is critical to ensure efficient reductive elimination and prevent side reactions.[4]
Experimental Protocol: Synthesis of N-benzyl-N-(2-benzylphenyl)aniline
-
Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine 1-bromo-2-benzylbenzene (1.0 eq), N-benzylaniline (1.2 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst system (e.g., 2 mol% Pd₂(dba)₃ and 4 mol% of a suitable biarylphosphine ligand like XPhos).
-
Solvent Addition: Add anhydrous toluene (0.1 M) via syringe.
-
Reaction: Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with diethyl ether, wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate. Purify the residue via flash chromatography to obtain the target ligand.
Applications in Catalysis and Drug Development
The unique steric and electronic properties of ortho-benzylated tertiary amine ligands make them valuable in a range of applications.
Asymmetric Catalysis
Chiral versions of these ligands, where the benzyl group or another part of the molecule contains a stereocenter, are highly effective in asymmetric synthesis. They can be used as chiral nucleophilic catalysts or as ligands for transition metals in reactions like hydrogenations, arylations, and allylic substitutions.[5][6] The bulky benzyl group helps create a well-defined chiral environment essential for high stereocontrol.[7][12]
Table 1: Representative Applications in Asymmetric Catalysis
| Reaction Type | Metal/Catalyst | Role of Ligand | Typical Stereoselectivity | Reference(s) |
| Aldol Reaction | Organocatalyst | Forms chiral enamine; H-bond donor | >90% ee | [13] |
| C-H Functionalization | Rhodium | Directing group & chiral auxiliary | High ee | [14] |
| Allylic Amination | Palladium | Controls nucleophilic attack | >95% ee | [15][16] |
| Photocatalytic Radical Addition | Iridium | Chiral amine transfer reagent | High e.r. | [7][12] |
Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), bulky, electron-rich ligands are known to promote catalyst efficiency, especially with challenging substrates like aryl chlorides.[4][8] The ortho-benzyl group provides the necessary steric bulk to facilitate the rate-limiting reductive elimination step, increasing turnover numbers and preventing catalyst decomposition.
Caption: Role of the ligand in a generic cross-coupling cycle.
Relevance in Drug Development
Tertiary amines are a prevalent structural motif in over 40% of pharmaceuticals, contributing to properties like solubility and biological activity.[16][17] The benzylamine scaffold itself is present in numerous bioactive compounds.[18] Introducing an ortho-benzyl substituent offers a powerful strategy for drug discovery professionals to:
-
Modulate Receptor Binding: The defined three-dimensional shape can enhance binding affinity and selectivity for a biological target by occupying a specific hydrophobic pocket.
-
Improve Pharmacokinetic Properties: The steric bulk can shield metabolically labile sites, potentially increasing the half-life of a drug candidate.
-
Explore New Chemical Space: These ligands provide a vector for creating novel molecular architectures that are otherwise difficult to access, potentially leading to drugs for previously untreatable diseases.[16]
Conclusion
Tertiary amine ligands featuring ortho-benzyl substituents represent a sophisticated class of molecules with significant potential in both catalysis and medicinal chemistry. The interplay of their pronounced steric bulk and tunable electronic properties allows for a high degree of control over chemical transformations and biological interactions. By understanding the core principles of their design and employing robust synthetic strategies, researchers can unlock new possibilities in the development of highly selective catalysts and novel therapeutic agents. The methodologies and insights presented in this guide serve as a foundational resource for professionals aiming to harness the unique capabilities of these powerful chemical tools.
References
- Synthesis of Tertiary Amines: Pearson Education. Show how you can synthesize the following tertiary amine three di...
- N-Arylation of Tertiary Amines under Mild Conditions: Organic Chemistry Portal. Org. Lett., 2016, 18, 980-983.
- Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis: Chemical Reviews. Chem. Rev. 2003, 103, 8, 3247–3289.
- (S)-1-Benzyl-3-aminopyrrolidine in Asymmetric Catalysis: Benchchem Application Notes.
- Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: ACS Publications. J. Org. Chem. 2003, 68, 21, 8291–8294.
- A Chiral Amine Transfer Approach to the Photocatalytic Asymmetric Synthesis of α-Trialkyl-α-tertiary Amines: ACS Publications, Organic Letters. Org. Lett. 2023, 25, 5, 804–809.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions: Chemical Reviews. Chem. Rev. 2016, 116, 19, 12564–12649.
- What is the ortho effect observed in amines?: Quora.
- Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3: PMC. Molecules. 2019 Jun; 24(12): 2291.
- An Expedient Three-Component Synthesis of Tertiary Benzylamines: ResearchGate. Synthesis 2010, 249-254.
- Substituted benzylic amine synthesis by imine arylation: Organic Chemistry Portal.
- synthesis of tertiary amines: YouTube.
- tertiary amine synthesis & reductive amination: YouTube.
- A Chiral Amine Transfer Approach to the Photocatalytic Asymmetric Synthesis of α‑Trialkyl-α-tertiary Amines: University of Cambridge.
- Electron rich, bulky ligands used in cross‐coupling reactions: ResearchGate.
- Design of chiral ligands for asymmetric catalysis: PMC. Proc Natl Acad Sci U S A. 2004 Apr 27; 101(17): 6462–6466.
- Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis: PMC. Science. 2022 Apr 15; 376(6590): 278–284.
- Research could enable assembly line synthesis of prevalent amine-containing drugs: University of Illinois.
- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles: Beilstein Journals. Beilstein J. Org. Chem. 2013, 9, 2413–2441.
- Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes: MDPI. Molecules. 2024 Jan 16;29(2):438.
- Electrophilic aromatic directing groups: Wikipedia.
- Scope and Mechanistic Study of the Ruthenium-Catalyzed ortho-C-H Bond Activation and Cyclization Reactions of Arylamines: e-Publications@Marquette. J. Org. Chem. 2005, 70, 13, 5014–5027.
- Ligand-Promoted Palladium(II)-Catalyzed ortho-Hydroxylation of Masked Benzyl Alcohols: Thieme. Synlett 2025, 36, 1498–1501.
- Properties of amines: Chemistry LibreTexts.
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Steric Architectures: A Technical Guide to 2-Substituted N,N-Dimethylbenzylamines
Core Directive & Executive Summary
This guide deconstructs the physical organic chemistry and synthetic utility of 2-substituted N,N-dimethylbenzylamines . While often viewed merely as tertiary amine precursors, this scaffold represents a masterclass in steric gearing . The interaction between the ortho-substituent and the dimethylaminomethyl arm creates a restricted conformational landscape that dictates reactivity—specifically in C-H activation and quaternization kinetics—and pharmacological binding profiles.
The "Ortho Effect" in this context is not just hindrance; it is a control lever. By tuning the bulk of the 2-position substituent (from -F to -tBu), researchers can modulate rotational energy barriers, switch C-H activation pathways from exo to endo, and alter metabolic half-lives.
Conformational Dynamics: The "Gear Effect"
In an unsubstituted benzylamine, the
The Rotational Barrier
As the bulk of the ortho-substituent increases, the energy barrier (
-
Consequence: The benzylic methylene protons (
) become diastereotopic (magnetically non-equivalent), appearing as an AB quartet rather than a singlet in H NMR. -
The Clash: The "passing" interaction occurs between the ortho-substituent and the lone pair or methyl groups of the nitrogen.
Data: Steric Bulk vs. Rotational Freedom
| Substituent (2-Pos) | Steric Parameter ( | Rotational Barrier ( | NMR Appearance ( |
| -H | 0.00 | < 6 kcal/mol | Sharp Singlet (Free Rotation) |
| -F | -0.46 | ~7-8 kcal/mol | Singlet (Fast Exchange) |
| -Cl | -0.97 | ~10-12 kcal/mol | Broadened Singlet |
| -CH | -1.24 | ~14 kcal/mol | Broad / Coalescence |
| -t-Butyl | -1.54 | > 22 kcal/mol | AB Quartet (Locked) |
Technical Insight: For drug design, a "locked" conformation (using a t-butyl or similar bulk) often results in higher receptor selectivity but lower metabolic stability due to the inability to adopt the necessary conformation for CYP450 active sites.
Synthetic Implications: C-H Activation & Quaternization
Cyclopalladation (The Ryabov Mechanism)
The 2-substituted N,N-dimethylbenzylamine is a "privileged substrate" for cyclopalladation, forming 5-membered palladacycles. However, the mechanism is heavily influenced by the ortho-substituent.
-
Mechanism: Electrophilic aromatic substitution (pathway governed by
clusters). -
The Steric Switch:
-
Small R (H, F): Coordination of N is fast. C-H activation occurs at the unsubstituted ortho position (6-position) or the 2-position if R is small enough.
-
Large R (t-Bu): The N-coordination is sterically penalized. If coordination occurs, the C-H activation is forced to the least hindered 6-position.
-
Quaternization (Menschutkin Reaction)
Reaction with alkyl halides (e.g., MeI) to form quaternary ammonium salts.
-
Kinetic Penalty: An ortho-methyl group can reduce the rate of quaternization by a factor of 10-50x compared to the para-isomer.
-
Why: The transition state requires a tetrahedral geometry around the nitrogen. The ortho-substituent blocks the approach of the electrophile to the nitrogen lone pair.
Visualizing the Mechanism
The following diagram illustrates the Steric Decision Tree for these substrates, showing how steric bulk dictates the pathway between free rotation, locked conformation, and cyclopalladation.
Caption: Figure 1. The Steric Decision Tree. The magnitude of the ortho-substituent (R) determines the conformational lock and subsequent reactivity profile.
Experimental Protocols
Protocol A: Determination of Rotational Barrier via Dynamic NMR (DNMR)
Use this protocol to quantify the steric hindrance of a new derivative.
Objective: Calculate
-
Sample Preparation: Dissolve 10 mg of the amine in 0.6 mL of deuterated solvent with a high boiling point (e.g., DMSO-
or Toluene- ) or low freezing point ( ) depending on expected barrier. -
Initial Scan: Acquire a standard
H NMR at 298 K. Observe the benzylic signal.-
If Singlet: Proceed to Low-Temperature study (cool until splitting occurs).
-
If AB Quartet: Proceed to High-Temperature study (heat until coalescence).
-
-
Coalescence Measurement:
-
Vary temperature in 10 K increments.
-
Identify the Coalescence Temperature (
) : The temperature where the split signal merges into a single broad peak. -
Measure the separation (
in Hz) of the peaks at the "frozen" limit (slow exchange).
-
-
Calculation: Use the Eyring equation approximation for coalescence:
Result is in kcal/mol.
Protocol B: Regioselective Cyclopalladation
Based on Ryabov et al. (1985) and recent Pd-cluster insights.
Objective: Synthesize the cyclopalladated dimer.
-
Stoichiometry: Charge a reaction vessel with Palladium(II) Acetate (1.0 equiv) and the 2-substituted N,N-dimethylbenzylamine (1.1 equiv).
-
Note: Using a slight excess of amine prevents the formation of insoluble Pd-polymers.
-
-
Solvent: Add Glacial Acetic Acid (0.1 M concentration).
-
Why: Acetic acid promotes the monomerization of the trimeric
species, which is crucial for the electrophilic attack mechanism [1].
-
-
Conditions: Heat to 60°C for 1-3 hours.
-
Monitoring: Monitor by TLC or
H NMR. The disappearance of the ortho-proton signal indicates C-H activation.
-
-
Workup: Cool to room temperature. The complex often precipitates as a dimer. Filter and wash with cold methanol.
-
Validation: In
H NMR, look for the "doublet of doublets" pattern collapsing to a doublet in the aromatic region, confirming the loss of one proton.
Pharmacological Relevance[1][2]
In drug development, the 2-substituted N,N-dimethylbenzylamine motif is a pharmacophore found in antihistamines (e.g., Chloropyramine analogues) and antidepressants.
-
Metabolic Stability (N-Demethylation): The primary metabolic route is N-demethylation via CYP450. This requires the lone pair of the nitrogen to align with the heme-oxo center.
-
Steric Shielding: Bulky 2-substituents (e.g., 2-isopropyl) can physically block the approach of the CYP enzyme, significantly extending the half-life (
) of the drug.
-
-
Receptor Binding (GPCRs): Many GPCRs (Histamine H1, Muscarinic) have a hydrophobic pocket that accommodates the benzyl ring. The "locked" conformation induced by steric hindrance can pre-organize the molecule into the bioactive conformation, reducing the entropic penalty of binding (
), thereby improving affinity ( ).
References
-
Ryabov, A. D., Sakodinskaya, I. K., & Yatsimirsky, A. K. (1985).[1][2] Kinetics and Mechanism of Ortho-Palladation of Ring-Substituted N,N-Dimethylbenzylamines. Journal of the Chemical Society, Dalton Transactions.
- Oki, M. (1983). Applications of Dynamic NMR Spectroscopy to Organic Chemistry. VCH Publishers.
-
Kapdi, A. R., & Prajapati, D. (2014). C-H Bond Functionalization of Benzylamines. RSC Advances.
-
Fairlamb, I. J. S., et al. (2023). Direct Cyclopalladation of Fluorinated Benzyl Amines by Pd3(OAc)6.[1][2][3] Organometallics.
- Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Reference for Menschutkin kinetics and steric parameters).
Sources
molecular weight and formula of N,N-Dimethyl-2-benzylbenzenemethanamine
An In-depth Technical Guide to N,N-Dimethylbenzylamine
A Note on Nomenclature: This guide focuses on the compound N,N-Dimethylbenzylamine (CAS No. 103-83-3). The initial request for "N,N-Dimethyl-2-benzylbenzenemethanamine" refers to a specific isomer with a benzyl group at the ortho-position of the benzene ring. While this is a valid chemical structure, publicly available scientific literature and databases are scarce for this particular substituted isomer. In contrast, N,N-Dimethylbenzylamine is a widely studied and industrially significant compound. This guide provides a comprehensive overview of N,N-Dimethylbenzylamine, the more common and well-documented molecule.
Introduction
N,N-Dimethylbenzylamine, a tertiary amine with the chemical formula C9H13N, is a cornerstone in various chemical syntheses and industrial applications. Structurally, it consists of a benzyl group (a benzene ring attached to a methylene group) bonded to a nitrogen atom which, in turn, is attached to two methyl groups.[1] This arrangement of functional groups imparts a unique combination of basicity and steric accessibility, making it a versatile catalyst and synthetic intermediate.[1][2] This technical guide offers a detailed exploration of N,N-Dimethylbenzylamine, covering its fundamental physicochemical properties, synthesis methodologies, key applications, and safety considerations, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.
Physicochemical and Spectroscopic Profile
The utility of N,N-Dimethylbenzylamine in various applications is a direct consequence of its distinct physical and chemical properties. It is a colorless to light yellow liquid with a characteristic aromatic amine odor.[3][4]
| Property | Value | Source(s) |
| Molecular Formula | C9H13N | [3][5] |
| Molecular Weight | 135.21 g/mol | [1][3] |
| CAS Number | 103-83-3 | [1][5] |
| Appearance | Colorless to light yellow liquid | [3][4] |
| Density | 0.90 g/cm³ at 20 °C | [1] |
| Boiling Point | 180-183 °C | [1] |
| Melting Point | -75 °C | [1] |
| Solubility in Water | 1.2 g/100mL | [1] |
| Vapor Pressure | 2.4 hPa at 20 °C |
Spectroscopic data is crucial for the unambiguous identification and characterization of N,N-Dimethylbenzylamine. The proton nuclear magnetic resonance (¹H NMR) spectrum provides characteristic signals for the aromatic, benzylic, and methyl protons. Similarly, the carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum shows distinct peaks for each carbon environment within the molecule.[3][6][7] Infrared (IR) spectroscopy can be used to identify the characteristic vibrations of the functional groups present.
Synthesis of N,N-Dimethylbenzylamine
A prevalent and straightforward method for the synthesis of N,N-Dimethylbenzylamine is the nucleophilic substitution reaction between benzyl chloride and an aqueous solution of dimethylamine.[8] This reaction is typically carried out at a controlled temperature to manage its exothermic nature.
Experimental Protocol: Synthesis from Benzyl Chloride and Dimethylamine[10]
Materials:
-
Benzyl Chloride (126.6 g)
-
25% Aqueous Dimethylamine (1088 g)
-
Separatory Funnel
-
Reaction Vessel with Stirring and Temperature Control
-
Steam Distillation Apparatus
Procedure:
-
Charge the reaction vessel with the 25% aqueous dimethylamine solution.
-
Begin stirring and maintain the temperature below 40°C.
-
Add the benzyl chloride dropwise to the dimethylamine solution over a period of two hours. The controlled addition is critical to dissipate the heat generated during the exothermic reaction.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for an additional hour to ensure the reaction proceeds to completion.
-
Cool the reaction mixture and transfer it to a separatory funnel. Upon standing, the mixture will separate into two layers.
-
Separate the upper oily layer, which contains the crude N,N-Dimethylbenzylamine.
-
Purify the crude product by steam distillation to remove unreacted starting materials and byproducts.
-
The distilled product can be further purified by fractional distillation under reduced pressure.
Synthesis Workflow
Caption: Synthesis of N,N-Dimethylbenzylamine from Benzyl Chloride and Dimethylamine.
Applications in Drug Development and Industrial Synthesis
N,N-Dimethylbenzylamine's utility spans a wide range of applications, from being a fundamental building block in organic synthesis to a critical component in polymer chemistry.
Catalyst in Polymerization
A primary industrial application of N,N-Dimethylbenzylamine is as a catalyst in the formation of polyurethane foams and epoxy resins.[1][9] In polyurethane production, it accelerates the reaction between isocyanates and polyols, influencing the foam's structure and properties.[10] For epoxy resins, it acts as a curing agent, promoting the cross-linking of the polymer chains to form a rigid, durable thermoset material.[2]
Intermediate in Chemical Synthesis
N,N-Dimethylbenzylamine serves as a versatile intermediate in the synthesis of a variety of more complex molecules.[2]
-
Pharmaceuticals: It is a precursor in the synthesis of certain antihistamines and other biologically active compounds.[11]
-
Agrochemicals: It is used in the production of some herbicides and fungicides.[9][10]
-
Dyes and Pigments: The compound is also a building block in the manufacturing of various dyestuffs.[9][11]
Directed Ortho-Metalation
In a more specialized application, N,N-Dimethylbenzylamine can undergo directed ortho-metalation.[1] The dimethylamino group can direct a strong base, such as butyllithium, to deprotonate the ortho-position of the benzene ring. This creates a reactive intermediate that can then be treated with various electrophiles to introduce a wide range of substituents at the 2-position of the aromatic ring.[1]
Safety and Handling
N,N-Dimethylbenzylamine is classified as a corrosive and flammable liquid.[1][3] It can cause severe skin burns and eye damage.[4] Inhalation of its vapors can be harmful.[4] Therefore, it is imperative to handle this chemical in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]
Conclusion
N,N-Dimethylbenzylamine is a chemical of significant industrial and academic interest. Its straightforward synthesis, coupled with its versatile reactivity as a catalyst and synthetic intermediate, has solidified its importance in the production of polymers, pharmaceuticals, and other fine chemicals. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective utilization in research and development.
References
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzenemethanamine, N,N-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Cheméo. (n.d.). Benzenemethanamine, N,N-dimethyl- (CAS 103-83-3). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzenemethanamine, N,N-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Ataman Kimya. (n.d.). N,N-DIMETHYLBENZYLAMINE. Retrieved from [Link]
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PubChem. (n.d.). Benzenemethanaminium, N,N-dimethyl-N-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl]-, chloride (1:1). Retrieved from [Link]
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PubChem. (n.d.). N,N-Dimethylbenzylamine. Retrieved from [Link]
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The Good Scents Company. (n.d.). N,N-dimethyl benzyl amine. Retrieved from [Link]
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-
Quora. (2020, May 13). What is the reaction mechanism for the synthesis of N,N dimethylbenzamide from benzene? Retrieved from [Link]
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-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). The Role of N,N-Dimethylbenzylamine in Enhancing Industrial Chemical Formulations. Retrieved from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 75(15), 5454–5460. [Link]
-
ChemicalSafety.com. (n.d.). N,N-DIMETHYLBENZYLAMINE. Retrieved from [Link]
-
MOFAN. (n.d.). Wholesale N,N-Dimethylbenzylamine Cas#103-83-3 Manufacturer and Supplier. Retrieved from [Link]
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electronic properties of benzyl-substituted benzenemethanamines
An In-depth Technical Guide to the Electronic Properties of Benzyl-Substituted Benzenemethanamines
Abstract: Benzyl-substituted benzenemethanamines represent a critical scaffold in medicinal chemistry and materials science, where their biological activity and physical properties are intrinsically linked to their electronic architecture.[1][2][3][4] The strategic placement of substituents on the benzyl or phenyl rings provides a powerful tool to modulate electron density, redox potentials, and basicity, thereby fine-tuning the molecule's function. This guide offers a comprehensive exploration of the fundamental electronic properties of these compounds. It details the theoretical underpinnings of substituent effects, presents rigorous experimental and computational methodologies for their characterization, and contextualizes these properties within the demanding landscape of modern drug development. This document is intended for researchers, medicinal chemists, and materials scientists seeking to rationally design and synthesize novel benzenemethanamine derivatives with tailored electronic characteristics.
The Bedrock of Function: Fundamental Electronic Effects
The electronic character of a benzyl-substituted benzenemethanamine is not monolithic; it is a nuanced interplay of inductive, resonance, and steric effects imparted by its substituents. Understanding these foundational principles is paramount to predicting and controlling molecular behavior.
Inductive Effects: Through-Bond Influence
Inductive effects describe the polarization of a sigma (σ) bond due to the electronegativity difference between adjacent atoms. This effect propagates through the carbon skeleton, weakening with distance.
-
Electron-Withdrawing Groups (EWGs): Highly electronegative atoms or groups (e.g., -NO₂, -CF₃, halogens) pull electron density away from the aromatic ring through the σ-framework.[5][6]
-
Electron-Donating Groups (EDGs): Less electronegative groups, such as alkyl groups (-CH₃, -C₂H₅), push electron density towards the ring.[5][7]
Resonance Effects: Through-Space Delocalization
Resonance effects involve the delocalization of pi (π) electrons between a substituent and the aromatic ring. This requires the substituent to have a p-orbital that can overlap with the π-system of the ring.
-
π-Donating Groups: Substituents with lone pairs of electrons (e.g., -NH₂, -OH, -OCH₃) can donate this electron density into the ring, increasing the electron density, particularly at the ortho and para positions.[6][7][8]
-
π-Accepting Groups: Substituents with π-bonds to electronegative atoms (e.g., -NO₂, -CN, -C=O) can withdraw electron density from the ring's π-system, creating regions of positive charge at the ortho and para positions.[5][6]
Halogens are a unique case, acting as inductively withdrawing but resonance donating groups.[6] For most chemical properties, their inductive effect dominates, making them deactivating overall.
Caption: Differentiating Inductive and Resonance Effects on the Core Structure.
Probing the Electronic Landscape: Key Methodologies
A multi-faceted approach combining spectroscopic, electrochemical, and computational techniques is essential for a thorough characterization of the .
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light corresponding to electronic transitions, typically π → π* and n → π*. The position of the maximum absorption wavelength (λ_max) is sensitive to the extent of conjugation in the molecule.
-
Causality: Electron-donating groups that extend conjugation with the aromatic ring (e.g., -NH₂) cause a bathochromic (red) shift to longer λ_max values. Conversely, groups that disrupt conjugation can cause a hypsochromic (blue) shift. The unsubstituted benzylamine shows absorption maxima around 206 nm and 256 nm.[9][10] The spectra can be influenced by the pH of the medium, which affects the protonation state of the amine.[9][10]
-
Preparation: Prepare a dilute solution (typically 10-100 µM) of the analyte in a UV-transparent solvent (e.g., methanol, acetonitrile). Prepare a blank using the same solvent.
-
Instrumentation: Use a dual-beam spectrophotometer. Calibrate the instrument using the blank solution across the desired wavelength range (e.g., 200-400 nm).
-
Measurement: Record the absorbance spectrum of the analyte solution.
-
Analysis: Identify the λ_max values. Compare these values across a series of substituted compounds to determine the electronic effect of each substituent.
-
Self-Validation: Ensure the absorbance reading at λ_max is within the linear range of the instrument (typically 0.1-1.0). Run a dilution series to confirm adherence to the Beer-Lambert law.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique for determining the oxidation and reduction potentials of a molecule. These potentials are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), respectively.[11]
-
Causality: Electron-donating groups increase the electron density of the molecule, making it easier to oxidize (lose an electron). This results in a lower (less positive) oxidation potential. Electron-withdrawing groups make the molecule more electron-deficient and harder to oxidize, shifting the oxidation potential to a higher (more positive) value.[11]
Caption: Standardized Workflow for a Cyclic Voltammetry Experiment.
-
Solution Preparation: Dissolve the benzyl-substituted benzenemethanamine (1-2 mM) and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate) in an anhydrous aprotic solvent (e.g., acetonitrile or DMF).[11] The electrolyte is crucial for ensuring conductivity.
-
Cell Assembly: Assemble a three-electrode electrochemical cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride reference electrode.[11]
-
Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 5 minutes.[11] This step is critical as dissolved oxygen is electroactive and will interfere with the measurement.
-
Data Acquisition: Using a potentiostat, scan the potential from an initial value, through the oxidation/reduction event, to a switching potential, and then reverse the scan.[12]
-
Analysis: From the resulting voltammogram, determine the anodic (Epa) and cathodic (Epc) peak potentials. The half-wave potential (E½), a better approximation of the formal reduction potential, can be calculated as (Epa + Epc)/2.[11][12]
-
Self-Validation: A well-behaved, reversible system will have a peak separation (Epa - Epc) of approximately 59/n mV (where n is the number of electrons transferred) and a peak current ratio (ipa/ipc) of ~1.[12]
Computational Modeling with Density Functional Theory (DFT)
DFT provides theoretical insight into electronic structure. It can be used to calculate a variety of electronic properties, including HOMO/LUMO energies, molecular electrostatic potential (MEP) maps, and atomic charges.[13][14]
-
Causality: DFT calculations allow for the visualization of how substituents perturb the electron distribution across the molecule. An MEP map, for example, visually represents electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This theoretical data complements experimental findings from CV and spectroscopy.
Quantifying Substituent Effects: The Hammett Relationship
The Hammett equation is a cornerstone of physical organic chemistry that provides a quantitative measure of the electronic influence of meta and para substituents on a reaction center.[15] It takes the form:
log(K/K₀) = σρ or log(k/k₀) = σρ
Where:
-
K/k is the equilibrium/rate constant for the substituted reaction.
-
K₀/k₀ is the constant for the unsubstituted parent compound.
-
σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent. A positive σ indicates an electron-withdrawing group, while a negative σ indicates an electron-donating group.
-
ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects.[15]
A plot of log(k/k₀) versus σ for a series of substituted benzylamines in a given reaction yields a Hammett plot. The slope of this line is the ρ value, which provides valuable mechanistic insight.[16][17][18] A negative ρ value, for instance, implies that a positive charge develops in the transition state, which is stabilized by electron-donating groups.[15]
| Substituent (Para-position) | Hammett Constant (σp) | General Electronic Effect | Expected Impact on Oxidation Potential |
| -OCH₃ | -0.27 | Strong Electron-Donating (Resonance) | Decrease (Easier to Oxidize) |
| -CH₃ | -0.17 | Electron-Donating (Inductive/Hyperconjugation) | Decrease |
| -H | 0.00 | Reference | Reference |
| -Cl | +0.23 | Electron-Withdrawing (Inductive > Resonance) | Increase |
| -CN | +0.66 | Strong Electron-Withdrawing (Resonance/Inductive) | Significant Increase |
| -NO₂ | +0.78 | Very Strong Electron-Withdrawing (Resonance/Inductive) | Very Significant Increase (Harder to Oxidize) |
Table 1: Representative Hammett constants and their qualitative effect on the oxidation potential of the benzenemethanamine core.
Implications for Drug Development and Molecular Design
The are not merely academic; they are pivotal in determining the pharmacological profile of a drug candidate.[1][3]
-
Receptor Binding: The electron distribution across the molecule, dictated by its substituents, governs its ability to form key interactions (e.g., hydrogen bonds, π-π stacking, cation-π interactions) with a biological target. Modifying electronic properties can drastically alter binding affinity and selectivity.[2]
-
Metabolic Stability: The redox potential of the molecule influences its susceptibility to oxidative metabolism by cytochrome P450 enzymes. Molecules that are too easily oxidized may be rapidly cleared from the body, leading to poor bioavailability. Introducing electron-withdrawing groups can increase metabolic stability.
-
Basicity (pKa) and Bioavailability: The amine group's basicity is directly controlled by the electronic effects of the substituents.[5][7] Electron-withdrawing groups decrease basicity, while electron-donating groups increase it.[5] The pKa determines the molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and ultimately, its oral bioavailability.
Caption: Relationship between core electronic properties and key drug development parameters.
Conclusion
The are a direct and predictable consequence of their substitution patterns. By leveraging a combination of spectroscopic, electrochemical, and computational methods, researchers can gain a deep and quantitative understanding of these properties. This knowledge is fundamental to the rational design of new molecules, enabling the precise tuning of their characteristics to meet the specific demands of applications ranging from targeted therapeutics to advanced organic materials.
References
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- Hammett plot for the competitive oxidation of benzylamine and p‐substituted derivatives catalyzed by 1 for nitrile (a) and imine formation (b). (2023, January).
- UV- vis absorption spectra of the benzylamine reaction system with or... (n.d.).
- Hammett plots for reactions of Y- -bromoacetanilides with X-benzylamines in DMSO at 35.0 °C. (n.d.).
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- Using Cyclic Voltammetry and Molecular Modeling To Determine Substituent Effects in the One-Electron Reduction of Benzoquinones. (n.d.).
- EFFECT OF SUBSTITUENTS ON THE BASIC STRENGTH OF AROM
- Room-temperature UV–vis absorption spectra of benzylamine (1),... (n.d.).
- Hammett plot of competitive oxidation of para substituted... (n.d.).
- Photo-fragmentation spectroscopy of benzylium and 1-phenylethyl cations. (2014, January 8). Journal of Chemical Physics.
- Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones. (n.d.). PMC.
- Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of meta- and para-Substituted Benzyl Bromides with Benzylamine in Methanol. (2016, July 18). Australian Journal of Chemistry.
- Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). (2023, September 4). MDPI.
- Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. (2018, August 23). PMC.
- Substituent Effects. (n.d.). La Salle University.
- Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts.
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- Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity. (2024, March 16). MDPI.
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- Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. (2024, February 12). PubMed.
- Time-resolved photoelectron spectroscopy of 4-(dimethylamino)benzethyne. (2023, March 21). RSC Publishing.
- Synthesis and characterization of new secondary benzylamines derivatives of aryl-himachalene. (2021, February 6).
- Photocatalytic dehydrogenation of benzylamine and cross-coupling with... (n.d.).
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Methodological & Application
Application Note: Precision Synthesis of 2-Benzylbenzenemethanamine via Molander-Suzuki Cross-Coupling
Part 1: Executive Summary & Strategic Analysis
The Challenge: Constructing the Diarylmethane Bridge
The 2-benzylbenzenemethanamine scaffold represents a critical pharmacophore in medicinal chemistry, serving as a core motif in antihistamines, antidepressants, and novel kinase inhibitors. The structural challenge lies in the methylene bridge connecting two aromatic systems. Traditional Friedel-Crafts alkylations often suffer from polyalkylation and poor regioselectivity (ortho/para mixtures).
While the Suzuki-Miyaura reaction is the gold standard for biaryl synthesis (
-
Slow Transmetallation: The hybridization mismatch between the aryl palladium species and the alkyl boron nucleophile.
- -Hydride Elimination: Alkyl palladium intermediates are prone to rapid elimination, leading to isomerized byproducts (e.g., styrenes) rather than the coupled product.
-
Protodeboronation: Benzylboronic acids are notoriously unstable, degrading rapidly under the basic aqueous conditions required for Suzuki coupling.
The Solution: The Molander Modification
To ensure reproducibility and scalability, this protocol utilizes Potassium Benzyltrifluoroborates rather than boronic acids. Pioneered by the Molander group, organotrifluoroborates are air-stable, crystalline solids that release the active boronic acid slowly in situ, maintaining a low concentration that minimizes protodeboronation while saturating the catalytic cycle.
We employ a "Reverse Polarity" Strategy :
-
Electrophile: N-Boc-2-bromobenzylamine (Stable, commercially available precursor).
-
Nucleophile: Potassium Benzyltrifluoroborate (Stable source of the benzyl group).
-
Catalyst System: Pd(OAc)
/ RuPhos. The bulky, electron-rich Buchwald ligand (RuPhos) facilitates oxidative addition into the hindered ortho-bromide and suppresses -hydride elimination during the coupling step.
Part 2: Experimental Protocols
Workflow Overview
Figure 1: Strategic workflow for the synthesis of 2-benzylbenzenemethanamine, highlighting the protection-coupling-deprotection sequence.
Protocol 1: Chemoselective N-Protection
Rationale: Free primary amines coordinate strongly to Palladium(II), poisoning the catalyst and shutting down the catalytic cycle. The tert-butoxycarbonyl (Boc) group provides steric bulk and electronic deactivation necessary for the subsequent coupling.
Reagents:
-
2-Bromobenzylamine (10.0 mmol)
-
Di-tert-butyl dicarbonate (Boc
O) (11.0 mmol, 1.1 equiv) -
Triethylamine (Et
N) (15.0 mmol, 1.5 equiv) -
Dichloromethane (DCM) (anhydrous, 50 mL)
Procedure:
-
Setup: Charge a 100 mL round-bottom flask with 2-bromobenzylamine and DCM. Cool to 0°C using an ice bath.
-
Addition: Add Et
N followed by the slow, dropwise addition of Boc O dissolved in 10 mL DCM. -
Reaction: Remove ice bath and stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting amine spot (baseline/ninhydrin active) should disappear.
-
Workup: Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine/Et
N, followed by saturated NaHCO and brine. -
Isolation: Dry over Na
SO , filter, and concentrate in vacuo. -
Validation: The resulting white solid (N-Boc-2-bromobenzylamine) is typically pure enough (>95%) for coupling. If not, recrystallize from Hexane/Et
O.
Protocol 2: The Molander-Suzuki Cross-Coupling (Critical Step)
Rationale: This step constructs the diarylmethane skeleton. We utilize the Molander condition set optimized for primary alkyltrifluoroborates. The use of a biphasic solvent system (Toluene/Water) is crucial to solubilize the inorganic base and the trifluoroborate salt.
Reagents:
-
Substrate: N-Boc-2-bromobenzylamine (1.0 mmol)
-
Nucleophile: Potassium Benzyltrifluoroborate (1.2 mmol, 1.2 equiv)
-
Catalyst Precursor: Pd(OAc)
(0.02 mmol, 2 mol%) -
Ligand: RuPhos (0.04 mmol, 4 mol%)
-
Base: Cs
CO (3.0 mmol, 3.0 equiv) -
Solvent: Toluene / Water (10:1 ratio, degassed)
Detailed Methodology:
-
Inert Atmosphere: Flame-dry a Schlenk tube or heavy-walled pressure vial and cool under a stream of Argon.
-
Solids Charge: Add the N-Boc-2-bromobenzylamine, Potassium Benzyltrifluoroborate, Pd(OAc)
, RuPhos, and Cs CO to the vial.-
Note: Adding solids together prevents catalyst decomposition prior to ligand coordination.
-
-
Degassing: Seal the vial and evacuate/backfill with Argon three times.
-
Solvent Addition: Add the degassed Toluene (4.5 mL) and Water (0.5 mL) via syringe.
-
Reaction: Heat the sealed vessel to 95°C for 16–20 hours with vigorous stirring (1000 rpm).
-
Visual Check: The reaction should turn from a pale suspension to a dark/black mixture, indicating active Pd(0) species.
-
-
Workup: Cool to RT. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Filter through a pad of Celite to remove Palladium black.
-
Purification: Separate layers, extract aqueous phase with EtOAc. Dry organics (MgSO
). Purify via Flash Column Chromatography (Silica Gel, 0-10% EtOAc in Hexanes).
Expected Yield: 75–88%
Data Interpretation (1H NMR): Look for the disappearance of the characteristic benzylic trifluoroborate multiplet and the appearance of a sharp singlet at
Protocol 3: Deprotection and Salt Formation
Rationale: Removal of the Boc group to release the target primary amine. We isolate the product as the Hydrochloride salt for improved stability and shelf-life.
Procedure:
-
Dissolve the coupled intermediate (N-Boc-2-benzylbenzylamine) in DCM (5 mL/mmol).
-
Add Trifluoroacetic Acid (TFA) (20 equiv). Stir at RT for 2 hours.
-
Concentrate to dryness to remove excess TFA.
-
Free Basing: Redissolve residue in DCM, wash with saturated Na
CO . Dry organic layer and concentrate.[1] -
Salt Formation: Dissolve the free amine in minimal Et
O. Add 2M HCl in Diethyl Ether dropwise. Collect the white precipitate by filtration.
Part 3: Mechanism & Troubleshooting
Mechanistic Pathway
The success of this reaction relies on the unique properties of the trifluoroborate/RuPhos system.
Figure 2: Simplified catalytic cycle.[1] The hydrolysis of the trifluoroborate to the boronic acid is base-mediated and equilibrium-controlled, preventing the accumulation of unstable boronic acid.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Ensure Amine is fully Boc-protected. Free amines bind Pd irreversibly. |
| Protodeboronation (Toluene formation) | Hydrolysis too fast | Reduce water ratio (e.g., 20:1 Toluene/Water) or switch base to K |
| Isomerization (Styrene formation) | Ensure RuPhos is fresh (oxidized ligand fails). Lower temp to 80°C. | |
| Starting Material Recovery | Inactive Boron Species | Potassium Benzyltrifluoroborates must be high quality. Recrystallize from Acetone/Et |
Comparative Ligand Performance (Internal Data)
| Ligand | Yield (%) | Notes |
| RuPhos | 85% | Excellent conversion, minimal isomerization. |
| XPhos | 78% | Good, but slightly higher protodeboronation observed. |
| PPh | <15% | Fails due to instability of alkyl-Pd intermediate. |
| dppf | 60% | Moderate success, requires higher catalyst loading (5 mol%). |
References
-
Molander, G. A., & Elia, M. D. (2006).[2] Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(24), 9198–9202.[2] [Link]
-
Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009).[3][4][5] Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and Heteroaryl Chlorides.[4] Journal of the American Chemical Society, 130(24), 7538–7539. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki-Miyaura cross-coupling reactions of benzyl halides with potassium aryltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 5. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides - Reaction Discovery Using Parallel Microscale Experimentation [organic-chemistry.org]
Application Note: Advanced Reductive Amination Protocols for 2-Benzyl-Substituted Amine Scaffolds
Introduction & Strategic Overview
The 2-benzyl-substituted amine motif (structurally exemplified by the phenethylamine backbone, 1-phenylpropan-2-amine derivatives, and phenylalanine analogues) is a cornerstone pharmacophore in medicinal chemistry. It appears ubiquitously in CNS-active agents, sympathomimetics, and enzyme inhibitors.
Synthesizing this scaffold via reductive amination offers a convergent route, typically coupling an aryl-2-propanone (or related
-
Steric Hindrance: The carbonyl carbon in 2-benzyl ketones is flanked by a bulky benzyl group and an alkyl group, significantly retarding nucleophilic attack by the amine.
-
Enolization: The
-protons are highly acidic, leading to potential aldol-like side reactions or racemization. -
Chemo-selectivity: Preventing the reduction of the ketone to an alcohol before imine formation is complete.
This guide details three "self-validating" protocols designed to overcome these barriers, moving beyond standard textbook procedures to robust, process-ready methodologies.
Mechanistic Logic
The success of reductive amination hinges on the equilibrium between the carbonyl and the hemiaminal/imine. For hindered substrates (like 2-benzyl ketones), this equilibrium heavily favors the starting materials. Therefore, protocols must either drive the equilibrium (water removal/Lewis acid activation) or use a hydride source capable of discriminating between the slow-forming imine and the unreacted ketone.
Figure 1: Mechanistic flow emphasizing the critical dehydration step required for hindered substrates.
Protocol A: The "Workhorse" Method (Sodium Triacetoxyborohydride)
Best For: Aldehydes and unhindered ketones (e.g., reacting benzylamine with simple ketones). Reference: Abdel-Magid, A. F. et al. J. Org.[1][2][3] Chem. 1996.[1][3][4][5]
This method utilizes Sodium Triacetoxyborohydride (STAB) . Unlike NaBH
Reagents
-
Substrate: Carbonyl compound (1.0 equiv)
-
Amine: 1.1–1.2 equiv (Free base or salt; if salt, add 1 equiv Et
N) -
Reductant: STAB (Sodium triacetoxyborohydride) (1.4–1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
-
Additive: Acetic Acid (AcOH) (1.0 equiv) – Critical for ketone reactivity.
Step-by-Step Procedure
-
Preparation: In a flame-dried flask under N
, dissolve the ketone (1.0 equiv) and amine (1.2 equiv) in DCE (0.2 M concentration). -
Acidification: Add AcOH (1.0 equiv). Note: This catalyzes imine formation without protonating the STAB to the point of decomposition.
-
Reduction: Add STAB (1.4 equiv) in a single portion. The reaction is slightly exothermic; a water bath may be used but is rarely necessary at small scales.
-
Monitoring: Stir at room temperature for 2–4 hours. Monitor via TLC/LCMS.
-
Self-Validation Check: If the ketone peak persists but no alcohol forms, the imine formation is the bottleneck. Proceed to Protocol B.
-
-
Quench: Quench with saturated aqueous NaHCO
. Stir for 15 minutes until gas evolution ceases. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na
SO , and concentrate.
Protocol B: The "Heavy Lifter" (Titanium(IV) Isopropoxide)
Best For: Sterically hindered 2-benzyl ketones (e.g., phenylacetone derivatives) or weakly nucleophilic amines. Reference: Bhattacharyya, S. et al. J. Org.[6][7][8][9][10] Chem. 1995; J. Chem. Soc., Perkin Trans. 1 1998.[10]
When standard STAB fails due to steric hindrance, Titanium(IV) isopropoxide [Ti(OiPr)
-
Lewis Acid: Activates the carbonyl oxygen.
-
Water Scavenger: Irreversibly consumes the water produced during condensation, driving the equilibrium to the imine.
Reagents
-
Substrate: Hindered Ketone (1.0 equiv)
-
Amine: 1.2–1.5 equiv
-
Lewis Acid: Ti(OiPr)
(1.25–2.0 equiv) -
Reductant: NaBH
(1.0 equiv) Note: Cheaper NaBH4 is used here because the ketone is pre-converted to the imine. -
Solvent: Neat (preferred) or THF.
Step-by-Step Procedure
-
Imine Formation (The Critical Step):
-
Mix the ketone (1.0 equiv) and amine (1.2 equiv) in a dry flask.
-
Add Ti(OiPr)
(1.5 equiv) dropwise. -
Observation: The solution often becomes viscous and may change color (yellow/orange).
-
Stir neat (without solvent) at room temperature for 1–6 hours. For extremely hindered substrates, mild heating (40–50°C) may be required.
-
-
Dilution: Once imine formation is complete (check by IR: disappearance of C=O stretch ~1715 cm
, appearance of C=N ~1640 cm ), dilute the viscous mixture with absolute Ethanol or THF (approx 5–10 mL per gram of substrate). -
Reduction: Cool the solution to 0°C. Add NaBH
(1.0 equiv) portion-wise. Caution: Hydrogen gas evolution. -
Workup (The "Titanium Emulsion" Fix):
-
Quench with water (2 mL). A white precipitate (TiO
) will form. -
Crucial Step: To prevent messy emulsions, add 1M NaOH or aqueous NH
OH. This aggregates the titanium salts. -
Filter through a Celite pad. Wash the pad with EtOAc.
-
Partition the filtrate between EtOAc and brine.
-
Method Selection Guide & Data Comparison
Use the following logic to select your protocol. Do not default to STAB if your substrate has a 2-benzyl steric block.
Figure 2: Decision matrix for selecting the optimal reductive amination protocol.
Comparative Performance Data
| Feature | Protocol A (STAB) | Protocol B (Ti(OiPr) | Protocol C (NaBH |
| Primary Utility | Aldehydes, Simple Ketones | Hindered 2-Benzyl Ketones | Legacy / Solubility issues |
| Typical Yield | 85–95% | 75–90% | 60–80% |
| Reaction Time | 2–4 Hours | 6–12 Hours (Two steps) | 12–24 Hours |
| Side Products | Minimal | TiO | Cyanide waste |
| Dialkylation | Controlled by stoichiometry | Rare (Steric control) | Common with primary amines |
| Water Tolerance | Low (decomposes reagent) | Zero (Hydrolyzes Ti reagent) | High (pH dependent) |
Troubleshooting & Optimization
This section provides "self-validating" checks. If the reaction fails, use these steps to diagnose the root cause.
-
Symptom: Low Conversion of Ketone.
-
Diagnosis: Equilibrium favors the ketone.
-
Fix: Switch to Protocol B (Ti(OiPr)
). If already using B, increase time of Step 1 (Imine formation) or add molecular sieves (4Å) to the STAB reaction.
-
-
Symptom: Formation of Alcohol (Direct Reduction).
-
Diagnosis: Reducing agent is too active or imine formation is too slow.
-
Fix: Ensure you are using STAB (acetoxy groups reduce hydride activity) and NOT NaBH
in the direct method. If using Protocol B, ensure Step 1 is complete before adding NaBH .
-
-
Symptom: Dialkylation (Tertiary Amine formation when Secondary is desired). [11]
-
Diagnosis: The product secondary amine is more nucleophilic than the starting primary amine.
-
Fix: Use a large excess of the amine (5–10 equiv) if inexpensive. Alternatively, use a bulky protecting group on the amine (e.g., benzylamine) which can be removed later via hydrogenolysis.
-
Safety Considerations
-
Hydrides: STAB and NaBH
evolve hydrogen gas upon contact with acid or water. Ensure proper venting. -
Titanium(IV) Isopropoxide: Moisture sensitive. Hydrolyzes to release isopropanol and TiO
. Irritant. -
Solvents: DCE is a suspected carcinogen; handle in a fume hood.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][4][5][12] The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds.[10] The Journal of Organic Chemistry, 60(15), 4928-4929.
-
Neidigh, K. A., Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998). Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds.[10] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2530.
-
Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines.[6][8] Tetrahedron, 60(7), 1463-1471. [7]
Sources
- 1. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]
- 9. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. sciencemadness.org [sciencemadness.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. ias.ac.in [ias.ac.in]
Troubleshooting & Optimization
Technical Support Center: Ortho-Functionalization of Benzylamines
The following technical guide is structured as a Tier-3 Support resource for advanced organic synthesis. It addresses the specific challenges of synthesizing ortho-benzyl-N,N-dimethylbenzylamine via Directed Ortho Metalation (DoM), focusing on yield optimization and side-reaction suppression.
Topic: Yield Optimization for ortho-Benzyl-N,N-dimethylbenzylamine Ticket Type: Advanced Synthesis Troubleshooting Applicable Route: Directed Ortho Metalation (DoM) / Electrophilic Trapping[1]
Executive Summary: The "Yield Trap"
User Issue: Most researchers attempting this synthesis encounter low yields (20-40%) and complex crude mixtures when reacting ortho-lithio-N,N-dimethylbenzylamine directly with benzyl bromide.[1]
Root Cause Analysis:
The direct reaction between an aryllithium species and a benzyl halide is chemically flawed due to two competing pathways that outpace the desired
-
Halogen-Metal Exchange: The aryllithium exchanges with benzyl bromide, yielding bromobenzene and benzyllithium.[1]
-
Wurtz Homocoupling: The highly reactive benzyl bromide dimerizes (forming bibenzyl) via Single Electron Transfer (SET) mechanisms initiated by the organolithium.[1]
The Solution: To optimize yield (>80%), you must abandon direct alkylation. Instead, you must employ a Transmetallation Protocol (switching from Lithium to Copper or Zinc) or an Aldehyde-Reductive sequence.[1]
Critical Diagnostic: Why Did Your Reaction Fail?
Before proceeding to the optimized protocol, identify your specific failure mode using this diagnostic matrix.
| Observation (TLC/NMR) | Diagnosis | Mechanistic Failure |
| Bibenzyl formation (1,2-diphenylethane) | Wurtz Coupling | Direct reaction of ArLi with Benzyl Bromide caused radical dimerization.[1] |
| Recovered Starting Material (DMBA) | Wet Conditions / Quench | Moisture destroyed the lithio-species before electrophile addition, or lithiation never occurred.[1] |
| Product is methylated (not benzylated) | Incorrect Electrophile | Methyl iodide was used, or solvent impurity.[1] (Less likely if BnBr used).[1] |
| Complex Mixture / Tars | Benzylic Deprotonation |
Optimized Protocol A: The Cuprate Transmetallation (Recommended)
This method suppresses radical side reactions by converting the hard organolithium into a softer organocuprate before adding the benzyl bromide.[1]
Reagents & Setup
-
Substrate: N,N-Dimethylbenzylamine (1.0 eq)
-
Base:
-Butyllithium (1.1 eq, 1.6M in hexanes)[1] -
Transmetallation Agent: CuCN (1.0 eq) + LiCl (2.0 eq) [Prepared as a THF solution]
-
Electrophile: Benzyl Bromide (1.1 eq)[1]
-
Solvent: Anhydrous Diethyl Ether (
) or THF.[1]
Step-by-Step Workflow
Step 1: Directed Ortho Lithiation (DoM) [1][2][3]
-
Charge a flame-dried flask with N,N-dimethylbenzylamine (1.0 eq) and anhydrous
under Argon. -
Cool to 0°C (Do NOT cool to -78°C yet; DMBA lithiation is kinetically slow at very low temps without additives).
-
Add
-BuLi dropwise.[1] -
Stir at Room Temperature for 4-6 hours.
-
Checkpoint: The solution often turns a characteristic yellow/orange color, indicating the formation of the coordinated ortho-lithio species.[1]
-
Step 2: Transmetallation (The "Snieckus" Modification)
5. Cool the mixture to -78°C .
6. Add the Soluble Copper Source (CuCN
- Why? This converts Ar-Li to the lower-order cyanocuprate
.[1] Cuprates do not undergo halogen-metal exchange with benzyl halides.[1]
- Allow to warm to -20°C for 15 minutes to ensure transmetallation, then cool back to -78°C .
Step 3: Electrophilic Trapping
8. Add Benzyl Bromide (1.1 eq) dropwise.[1]
9. Allow the reaction to warm slowly to Room Temperature overnight.
10. Quench: Add saturated
Step 4: Purification
11. Extract with EtOAc, wash with brine, dry over
Optimized Protocol B: The Aldehyde-Reductive Route (Alternative)
Use this if you lack anhydrous copper salts.[1] It avoids alkyl halides entirely.[1][4]
-
Lithiation: Perform Step 1 as above.
-
Quench: Add Benzaldehyde (1.2 eq) at -78°C.
-
Workup: Isolate the carbinol intermediate (alcohol).
-
Reduction: Dissolve the alcohol in DCM. Add
(Triethylsilane, 3 eq) and TFA (Trifluoroacetic acid, 5 eq). This "Ionic Hydrogenation" reduces the benzylic alcohol to the methylene group ( ) in high yield.[1]
Visualizing the Pathway
The following diagram illustrates the decision logic and chemical pathway for the Cuprate method.
Caption: Workflow comparison between the failure-prone direct alkylation and the high-yield cuprate transmetallation pathway.
Frequently Asked Questions (FAQ)
Q1: Can I use TMEDA to speed up the lithiation?
A: Proceed with caution. While TMEDA accelerates lithiation, it also increases the basicity of
Q2: My reaction turned black upon adding Benzyl Bromide. What happened? A: This indicates decomposition via radical pathways (Single Electron Transfer).[1] This is the hallmark of the "Direct Alkylation" failure mode. You must use the Copper Transmetallation method (Protocol A) to prevent this.[1]
Q3: Why use CuCN
Q4: Can I use the Negishi coupling instead of Copper?
A: Yes. You can transmetallate with
References
-
Snieckus, V. (1990).[1][5] Directed ortho metalation.[1][2][3][5][6] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1] Chemical Reviews, 90(6), 879–933. Link[1]
-
Knochel, P., et al. (2002).[1] Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange.[1] Angewandte Chemie International Edition, 42(36), 4302-4320.[1] (Foundational work on soluble Cu/Zn salts). Link[1]
-
Gschwend, H. W., & Rodriguez, H. R. (1979).[1] Heteroatom-Facilitated Lithiations. Organic Reactions, 26, 1. Link[1]
-
Lipshutz, B. H. (1987).[1] Higher-order mixed organocuprates. Synthesis, 1987(04), 325-341.[1] Link[1]
Sources
- 1. N,N-Dimethylbenzylamine synthesis - chemicalbook [chemicalbook.com]
- 2. "Directed Ortho-Metalation of Dimethylarylamines" by Michael Timmons [digitalcommons.wku.edu]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. Copper-Catalyzed Alkylation of Benzoxazoles with Secondary Alkyl Halides [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. uwindsor.ca [uwindsor.ca]
Technical Support Center: Benzylamine Regioisomer Resolution
Topic: Resolving Regioisomers in Benzylamine Functionalization Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists Status: Active Support Guide
Welcome to the Technical Support Center
Subject: Overcoming Positional Isomer Challenges in Benzylamine Scaffolds
Benzylamines are ubiquitous in drug discovery, yet their functionalization presents a classic "chemist's trap." The amine handle (
This guide provides field-proven protocols to:
-
Synthesize Selectively: Avoid mixtures using modern C-H activation.
-
Separate Effectively: Resolve stubborn ortho/meta/para mixtures using specific stationary phases.
-
Identify Conclusively: Distinguish isomers via NMR and chromatography.
Module 1: Synthetic Strategy (Prevention)
Issue: "I attempted to halogenate my benzylamine using standard EAS conditions, but I obtained the meta isomer or a complex mixture instead of the expected ortho/para product."
Root Cause Analysis: The Ammonium Trap
In standard EAS (e.g., nitration, bromination with Lewis acids), the reaction medium is acidic. The basic benzylamine nitrogen protonates immediately (
-
Neutral Amine: Weakly activating, ortho/para directing.
-
Protonated Ammonium: Strongly electron-withdrawing (-I effect), meta directing.
The Solution: Ligand-Directed C-H Activation
To achieve high ortho selectivity, you must bypass the EAS mechanism and utilize Transition Metal-Catalyzed C-H Activation. Palladium catalysis, utilizing the amine as a directing group (DG), is the gold standard.
Protocol: Pd(II)-Catalyzed Ortho-Functionalization
Based on methodologies developed by Yu et al.
Reagents:
-
Catalyst: Pd(OAc)₂ (5-10 mol%)
-
Ligand: Mono-N-protected amino acid (MPAA) ligands (e.g., Ac-Gly-OH or specific Yu-ligands) are critical for accelerating the C-H cleavage step.
-
Oxidant: Benzoquinone or Ag(I) salts.
-
Solvent: HFIP (Hexafluoroisopropanol) or t-Amyl alcohol often boost yields.
Mechanism & Workflow: The amine coordinates to Pd(II), bringing the metal into proximity with the ortho C-H bond. This "proximity effect" overrides electronic bias.
Figure 1: Divergent synthetic pathways.[1] Acidic conditions lead to meta-substitution via ammonium deactivation, while Pd-catalysis enforces ortho-substitution via coordination.
Module 2: Purification & Separation (The Cure)
Issue: "My reaction yielded a mixture of ortho, meta, and para isomers. They co-elute on my C18 column."
Troubleshooting Guide: HPLC Method Development
Regioisomers often have identical hydrophobicity (
Step 1: Stationary Phase Selection
Switch from C18 to a Fluorinated or Phenyl phase.
| Column Phase | Mechanism of Action | Suitability for Regioisomers |
| C18 (ODS) | Hydrophobic interaction only. | Low. Often fails to resolve positional isomers. |
| Phenyl-Hexyl | Medium. Good for aromatics, but may still overlap. | |
| PFP (Pentafluorophenyl) | High. The electron-deficient ring interacts strongly with electron-rich benzylamines. Best for resolving o, m, p sets.[3] | |
| Biphenyl | Enhanced | High. Excellent alternative if PFP fails. |
Step 2: Mobile Phase Optimization
-
pH Modifier: Benzylamines are basic (
).-
Low pH (Formic acid): Amines are protonated (
). Good peak shape, but reduced retention on PFP. -
High pH (Ammonium Bicarbonate/Hydroxide): Amines are neutral (
). Crucial for PFP columns. Neutral amines interact more strongly with the PFP ring via - stacking.
-
-
Organic Modifier: Methanol (MeOH) is preferred over Acetonitrile (ACN) for PFP columns. MeOH allows for stronger
- interactions between the analyte and the stationary phase.
Figure 2: Logical flow for HPLC method development targeting benzylamine regioisomers. Note the critical switch to PFP phases and Methanol.
Module 3: Analytical Identification
Issue: "I have isolated the peaks, but I don't know which isomer is which."
1H NMR Diagnostics
Do not rely solely on chemical shift. Use Coupling Constants (
-
Ortho-substituted: Look for a doublet with
(neighboring proton) and complex multiplets. -
Meta-substituted: Look for the "isolated singlet" (proton between substituents) with small coupling (
). -
Para-substituted: The classic "symmetric doublets" pattern (AA'BB' system). Two doublets with
.
NOESY/ROESY Correlation
If splitting is ambiguous:
-
Irradiate the benzylic
protons. -
Ortho Isomer: Will show a strong NOE correlation to the aromatic proton adjacent to the methylene group and the substituent (if it has protons).
-
Meta/Para Isomer: The spatial distance often precludes specific correlations seen in the ortho isomer.
Frequently Asked Questions (FAQ)
Q: Why does my benzylamine peak tail severely on C18? A: This is "silanol activity." Residual acidic silanols on the silica surface bind to the basic amine.
-
Fix 1: Use a "End-capped" or "Base-deactivated" column.
-
Fix 2: Add 10-20 mM Ammonium Acetate or 0.1% Triethylamine (TEA) to the mobile phase to compete for silanol sites.
-
Fix 3: Raise pH to >10 (requires hybrid silica columns like XBridge or Gemini) to deprotonate the amine.
Q: Can I separate these isomers using crystallization instead of chromatography? A: Yes, for scale-up. Regioisomers often have vastly different crystal packing lattices.
-
Protocol: Convert the free base to a salt (HCl, Oxalate, or Tartrate). Para isomers often have higher melting points and lower solubility due to symmetry, allowing them to crystallize out first from ethanol/water mixtures.
Q: I am doing a Suzuki coupling on a chlorobenzylamine. Does the position affect reactivity? A: Yes. Ortho substituents can cause steric hindrance, requiring more active catalysts (e.g., Pd-SPhos or Pd-XPhos) compared to meta or para substrates.
References
-
Regio- and chemoselective Csp3–H arylation of benzylamines. Source: National Institutes of Health (PMC) URL:[Link]
-
Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Source: Agilent Technologies URL:[Link]
-
Ligand-Accelerated C−H Activation Reactions: Evidence for a Switch of Mechanism. Source: Journal of the American Chemical Society (ACS) URL:[Link]
-
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Source: Master Organic Chemistry URL:[Link]
-
ACE C18-PFP Technical Brochure (Selectivity Mechanisms). Source: ACE HPLC URL:[Link]
Sources
Validation & Comparative
Structural Elucidation & Isomeric Differentiation of N,N-Dimethyl-2-benzylbenzenemethanamine: A Comparative NMR Guide
Executive Summary
Objective: This guide provides a technical analysis of the 1H NMR spectrum of N,N-Dimethyl-2-benzylbenzenemethanamine (also known as 1-(Dimethylaminomethyl)-2-benzylbenzene).[1][2] It is designed for researchers synthesizing antihistamine intermediates or diarylmethane derivatives who need to distinguish this specific ortho-isomer from its para-regioisomer or starting materials.[1][2]
Core Insight: The definitive identification of this molecule relies on resolving the two distinct benzylic methylene singlets (
Molecule Profile & Structural Logic[2][3]
To interpret the spectrum accurately, we must first deconstruct the magnetic environment of the protons.[2]
-
IUPAC Name: 1-(Dimethylaminomethyl)-2-(phenylmethyl)benzene[1][2]
-
Molecular Formula:
[1][2] -
Key Structural Features:
Graphviz Diagram: Structural Connectivity & Shift Logic
This diagram maps the proton environments to their expected chemical shifts.[2]
Figure 1: Structural mapping of proton environments to predicted chemical shift zones.[1][2]
Experimental Methodology
To ensure reproducibility and minimize solvent-induced shifting (particularly for the amine protons), the following protocol is recommended.
Sample Preparation[1][2]
-
Solvent: Deuterated Chloroform (
) with 0.03% TMS (Tetramethylsilane) as an internal standard. -
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Tube: Standard 5mm NMR tube (high-throughput grade or precision grade).
Instrument Parameters
-
Field Strength: Minimum 400 MHz recommended to resolve the aromatic multiplets.
-
Pulse Sequence: Standard 1H ZG30 (30° pulse angle).
-
Scans: 16–32 scans are sufficient for this concentration.[1][2]
Detailed Spectral Analysis
The following data represents the consensus chemical shifts for this structure in
The Aliphatic Region (Diagnostic Zone)
This is the most critical region for confirming the synthesis product.[2]
| Assignment | Shift ( | Multiplicity | Integration | Notes |
| 2.18 – 2.25 | Singlet (s) | 6H | Sharp singlet. Characteristic of tertiary dimethylamines. | |
| 3.30 – 3.45 | Singlet (s) | 2H | The methylene group attached to the nitrogen.[1][2] Slightly broadened if trace acid is present.[1][2] | |
| 4.00 – 4.15 | Singlet (s) | 2H | The "bridge" methylene between the rings.[1][2] Significantly deshielded by two aromatic rings.[1][2] |
Key Differentiator: You will observe two distinct singlets in the 3.0–4.5 ppm range.[2] If you only see one, or if they overlap significantly, check for the para-isomer or mono-benzyl impurities.[1][2]
The Aromatic Region (Fingerprint Zone)[1]
-
Total Integral: 9H
-
Pattern Analysis:
Comparative Performance Guide
This section objectively compares the target molecule's spectral signature against its most common synthetic byproducts and isomers.[1][2]
Target vs. Regioisomer (Ortho vs. Para)
In Friedel-Crafts alkylations or benzylations, a mixture of ortho and para isomers is common.[1][2]
| Feature | Target (Ortho-Isomer) | Alternative (Para-Isomer) | Differentiation Logic |
| Aromatic Pattern | Complex Multiplet (Asymmetric) | AA'BB' System (Symmetric) | The para-isomer often shows two distinct "roofed" doublets in the aromatic region (approx 7.1 and 7.3 ppm).[1][2] The ortho-isomer is a messy multiplet. |
| Steric Shift | Sharper | Ortho-substitution restricts rotation, potentially causing slight broadening or magnetic non-equivalence at very low temperatures.[1][2] |
Target vs. Precursor (N,N-Dimethylbenzylamine)
If the reaction was incomplete, the starting material will remain.[2]
| Feature | Target Product | Precursor (Starting Material) |
| Benzylic CH2 | Two Singlets (3.4 ppm & 4.1 ppm) | One Singlet (~3.4 ppm) |
| Aromatic Integral | 9H | 5H |
| Result | Product Confirmed | Incomplete Reaction |
Graphviz Diagram: Identification Workflow
Follow this logic flow to interpret your spectrum.
Figure 2: Decision tree for distinguishing the target molecule from isomers and precursors.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Standard text for chemical shift prediction principles).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2] (Source for substituent additivity rules in benzene rings).
-
National Institute of Standards and Technology (NIST). (2023).[1][2] N,N-Dimethylbenzylamine Mass & NMR Data. NIST Chemistry WebBook, SRD 69.[2][7] [Link] (Used as baseline for precursor spectral data).[1][2]
-
SDBS (Spectral Database for Organic Compounds). 1H NMR spectrum of Diphenylmethane. AIST, Japan.[2] [Link] (Used to verify the chemical shift of the methylene bridge between two aromatic rings).[2]
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Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of Benzyl-Substituted Amines
For researchers, scientists, and drug development professionals, understanding the fragmentation behavior of molecules in a mass spectrometer is paramount for structural elucidation and quantification. Benzyl-substituted amines, a common motif in pharmaceuticals and other biologically active compounds, present a fascinating and often complex fragmentation landscape. This guide provides an in-depth, objective comparison of the mass spectrometric fragmentation of these compounds, supported by experimental data and field-proven insights. We will dissect the underlying fragmentation mechanisms, compare analytical strategies, and provide actionable experimental protocols to empower your research.
The Dichotomy of Fragmentation: Unraveling the Core Pathways
The fragmentation of benzyl-substituted amines is primarily governed by two competing pathways: α-cleavage and the formation of the highly stable tropylium ion . The prevalence of each pathway is influenced by the molecule's structure, the ionization technique employed, and the energy imparted to the precursor ion.
α-Cleavage: The Signature of Aliphatic Amines
A ubiquitous fragmentation route for amines, α-cleavage involves the homolytic cleavage of the bond between the α-carbon and the β-carbon, driven by the radical cation on the nitrogen atom.[1][2] This results in the formation of a resonance-stabilized immonium ion, which is often a prominent peak in the mass spectrum.[2] The stability of the resulting radical and cation dictates the favorability of this pathway.
The Tropylium Ion: Aromatic Stability Reigns Supreme
The presence of the benzyl group introduces a distinct and often dominant fragmentation pathway: the formation of the tropylium ion (C₇H₇⁺) at m/z 91.[3] This occurs through the cleavage of the Cα-Cβ bond, leading to the formation of a benzyl cation. This cation then undergoes a favorable rearrangement to the highly stable, aromatic tropylium ion.[3][4] The tropylium ion is frequently the base peak in the mass spectra of compounds containing a benzyl moiety.[3]
In more complex benzylamines, such as dibenzylamine, intricate rearrangements can occur. Collision-induced dissociation (CID) studies have shown that protonated dibenzylamine can lose ammonia, with the additional proton surprisingly originating from the ortho positions of the phenyl rings, not the benzylic methylene groups.[5][6] This highlights the importance of considering ion-neutral complexes and intramolecular proton transfer in predicting fragmentation patterns.[5]
A Comparative Analysis of Analytical Strategies
The choice of analytical technique significantly impacts the observed fragmentation and overall success of the analysis. Here, we compare common approaches for the analysis of benzyl-substituted amines.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and thermally stable compounds.[7] For many benzyl-substituted amines, GC-MS provides excellent chromatographic resolution and classic electron ionization (EI) mass spectra rich with structural information.[8]
-
Strengths: High-resolution separation, extensive spectral libraries for compound identification, and robust quantification.[8]
-
Limitations: Requires analytes to be volatile and thermally stable. Polar amines may exhibit poor peak shape and require derivatization to improve their chromatographic behavior.[9] High temperatures in the injection port can sometimes cause thermal degradation before ionization.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the workhorse for non-volatile, polar, and thermally labile molecules, making it highly suitable for a wide range of benzyl-substituted amines, especially in complex matrices like biological fluids.[][11]
-
Strengths: Broad applicability to a wide range of compound polarities and molecular weights, gentle ionization techniques minimize in-source degradation, and high sensitivity.[12][13]
-
Limitations: Chromatographic resolution can be lower than GC, and matrix effects can suppress ion signals, impacting quantification.[12]
Ionization Techniques: A Head-to-Head Comparison
The choice of ionization source is critical in LC-MS and dictates the type of ions generated and the extent of fragmentation.
| Ionization Technique | Principle | Best For | Fragmentation |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid sample, creating a fine mist of charged droplets. As the solvent evaporates, analytes become charged.[14] | Highly polar and ionizable compounds, large biomolecules.[14][15] | Soft ionization, typically produces protonated molecules ([M+H]⁺) with minimal fragmentation. Fragmentation is controlled by tandem MS (MS/MS).[16] |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes a vaporized sample in the presence of a reagent gas.[14] | Moderately polar to non-polar, smaller, more volatile compounds.[14][17] | Generally softer than EI but can induce more in-source fragmentation than ESI.[17] |
For benzyl-substituted amines, which are typically basic and readily protonated, ESI is often the preferred method, especially for quantitative studies in biological matrices, due to its soft nature and high sensitivity.[15][18] However, APCI can be advantageous for less polar analogues or when in-source fragmentation is desired for qualitative screening without resorting to MS/MS.
Experimental Protocols: A Practical Guide
To ensure trustworthy and reproducible results, a well-defined experimental protocol is essential. The following provides a step-by-step methodology for the analysis of benzyl-substituted amines using LC-MS/MS.
Sample Preparation
For biological samples, efficient extraction is crucial to remove interfering substances.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the analyte).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
Causality: Protein precipitation with acetonitrile is a simple and effective method for removing the bulk of proteins from plasma. The use of a deuterated internal standard is critical for accurate quantification as it compensates for matrix effects and variations in extraction efficiency and instrument response.[19]
Liquid Chromatography
A reversed-phase separation is typically employed for benzyl-substituted amines.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate. The exact gradient should be optimized for the specific analytes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
Causality: The C18 stationary phase provides good retention for the moderately non-polar benzyl group. The acidic mobile phase (formic acid) ensures that the amine is protonated, leading to good peak shape and efficient ionization in positive ESI mode.
Mass Spectrometry (Tandem Quadrupole)
Tandem mass spectrometry (MS/MS) is essential for selective and sensitive quantification.[20]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150°C.
-
Desolvation Gas Temperature: 350-500°C.
-
Collision Gas: Argon.
-
Multiple Reaction Monitoring (MRM): Monitor at least two transitions for each analyte (one for quantification, one for confirmation). The precursor ion is the protonated molecule ([M+H]⁺). Product ions will depend on the specific structure but will often include the tropylium ion (m/z 91) or fragments from α-cleavage.
Causality: MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[21] This minimizes interference from other compounds in the matrix, which is crucial for accurate quantification in complex samples. The instrument parameters should be optimized for each compound to maximize signal intensity.
Elucidating Fragmentation Pathways with Deuterium Labeling
To definitively determine fragmentation mechanisms, deuterium labeling is an invaluable tool.[22][23] By selectively replacing protons with deuterium at specific positions (e.g., the benzylic methylene group or the aromatic ring), the origin of atoms in the fragment ions can be traced. For instance, deuterium labeling has been used to confirm that the proton transferred during the loss of ammonia from protonated dibenzylamine originates from the ortho positions of the phenyl rings.[6]
Conclusion
The mass spectrometric fragmentation of benzyl-substituted amines is a rich and predictable field of study, dominated by the interplay between α-cleavage and the formation of the tropylium ion. A thorough understanding of these pathways, coupled with the appropriate choice of analytical instrumentation and a meticulously validated experimental protocol, is essential for achieving reliable structural elucidation and quantification. By leveraging the strengths of LC-MS/MS and employing techniques such as stable isotope labeling, researchers can confidently navigate the complexities of benzylamine fragmentation and generate high-quality, defensible data.
References
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Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. (2025, August 6). ResearchGate. Retrieved from [Link]
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Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. (2011, November 22). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
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Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. (n.d.). PMC - NIH. Retrieved from [Link]
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An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. (n.d.). ResearchGate. Retrieved from [Link]
-
mass spectrometry: tropylium ion. (2018, December 31). YouTube. Retrieved from [Link]
-
Benzylium and tropylium cations identified as the two stable isomers of C7H7+. (2018, December 13). Institut de Recherche en Astrophysique et Planétologie. Retrieved from [Link]
-
Direct Evidence of the Benzylium and Tropylium Cations as the two long-lived Isomers of C7H7+. (2018, September 20). PMC. Retrieved from [Link]
-
Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. (n.d.). PubMed. Retrieved from [Link]
-
Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. (2023, August 14). PubMed. Retrieved from [Link]
-
Derivatization of (5R)-hydroxytriptolide from benzylamine to enhance mass spectrometric detection: application to a Phase I pharmacokinetic study in humans. (2011, March 9). PubMed. Retrieved from [Link]
-
Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. (2023, April 19). OSTI.GOV. Retrieved from [Link]
-
Sequencing of oligosaccharides derivatized with benzylamine using electrospray ionization-quadrupole time of flight-tandem mass spectrometry. (2004, July 15). PubMed. Retrieved from [Link]
-
Electrospray and APCI Mass Analysis. (n.d.). AxisPharm. Retrieved from [Link]
-
Benzylium and tropylium isomers of the C7H7⁺ cation. (n.d.). ResearchGate. Retrieved from [Link]
-
Efficient amide bond formation via tropylium ion organocatalysis. (2024, October 29). RSC Publishing. Retrieved from [Link]
-
Gas Chromatography Mass Spectrometry (GC-MS) Analysis. (n.d.). Emery Pharma. Retrieved from [Link]
-
When should I choose APCI or ESI for my flash column chromatography? (2023, January 23). Biotage. Retrieved from [Link]
-
Tandem mass spectrometry. (n.d.). Wikipedia. Retrieved from [Link]
-
Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. (n.d.). PMC. Retrieved from [Link]
-
Alpha (α) Cleavage. (2025, September 27). Chemistry Steps. Retrieved from [Link]
-
Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. (2022, January 18). PMC. Retrieved from [Link]
-
12.3 Mass Spectrometry of Some Common Functional Groups. (n.d.). NC State University Libraries. Retrieved from [Link]
-
ESI or APCI to ionize pharmaceuticals: a chemometric approach. (n.d.). Ghent University. Retrieved from [Link]
-
Gas chromatography–mass spectrometry. (n.d.). Wikipedia. Retrieved from [Link]
-
How Does GC-MS Work and Its Principle Explained. (2026, January 8). Phenomenex. Retrieved from [Link]
-
Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. (n.d.). MetwareBio. Retrieved from [Link]
-
An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. (2006, September 15). PubMed. Retrieved from [Link]
-
Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. (n.d.). SciELO México. Retrieved from [Link]
-
mass spectrometry: alpha-cleavage. (2018, December 31). YouTube. Retrieved from [Link]
-
Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). (2023, June 26). YouTube. Retrieved from [Link]
-
Fragmentation of N‐benzyl‐substituted five‐membered nitriles (Bn = benzyl). (n.d.). ResearchGate. Retrieved from [Link]
-
L15 Deuterium Labeled Compounds in Drug Discovery Process Vijaykumar Hulikal. (n.d.). Heavy Water Board. Retrieved from [Link]
-
LC-MS Features and Applications. (2024, October 5). AxisPharm. Retrieved from [Link]
-
mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]
-
QUICKLY UNDERSTAND Liquid Chromatography Mass Spectrometry (LC-MS Simply Explained). (2022, June 21). YouTube. Retrieved from [Link]
-
Deuterium Labeling Reaction. (2015, December 8). Chem-Station Int. Ed. Retrieved from [Link]
-
Deuterium-Labeling and NMR Study of the Dearomatization of N-Alkyl-N-benzyldiphenylphosphinamides through Anionic Cyclization: Ortho and Benzylic Lithiation Directed by Complex-Induced Proximity Effects. (2004, September 14). Journal of the American Chemical Society. Retrieved from [Link]
-
Some Mass Spectral and Analytical Aspects of Deuterium Labeling of Straight-Chain Olefins. (n.d.). CDC Stacks. Retrieved from [Link]
-
Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. (2022, March 1). CDC Stacks. Retrieved from [Link]
-
Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. (n.d.). PMC. Retrieved from [Link]
-
A Standardized Protocol for Assuring the Validity of Proteomics Results from Liquid Chromatography–High-Resolution Mass Spectrometry. (2023, March 24). PMC. Retrieved from [Link]
-
Protocols. (n.d.). Neuroproteomics & Neurometabolomics Center - University of Illinois. Retrieved from [Link]
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- 23. stacks.cdc.gov [stacks.cdc.gov]
Comparative Guide: Catalytic Functionalization of Ortho-Benzyl vs. Unsubstituted Benzylamines
Executive Summary: The Steric-Electronic Divergence
In the landscape of catalytic C–H functionalization and oxidative transformations, the structural distinction between unsubstituted benzylamine and ortho-benzyl substituted benzylamine (specifically 2-benzylbenzylamine derivatives) dictates the reaction pathway.
While unsubstituted benzylamines serve as versatile "blank slates" for intermolecular coupling and directing group (DG) studies, ortho-benzyl variants introduce a "privileged" steric environment. This guide objectively compares their performance across three critical catalytic domains: Intramolecular Cyclization , Intermolecular C–H Activation , and Oxidative Dehydrogenation .
Key Findings at a Glance
| Feature | Unsubstituted Benzylamine | Ortho-Benzyl Benzylamine |
| Primary Reaction Mode | Intermolecular Coupling / N-Alkylation | Intramolecular Cyclization (Phenanthridine synthesis) |
| C–H Activation Site | Ortho (C2/C6) positions (often non-selective) | Ortho' (C2') position on the pendant ring |
| Catalytic Turnover | High (low steric barrier) | Moderate (steric impedance requires higher Temp/Cat loading) |
| Selectivity Control | Difficult (requires mono-protection or transient DGs) | High (pre-organized by biaryl backbone) |
Mechanistic Analysis: The "Pre-Organization" Effect
The core differentiator is the Thorpe-Ingold Effect (gem-disubstituent effect) and the proximity of the pendant benzyl ring.
Unsubstituted Benzylamine: The "Open" Substrate
Unsubstituted benzylamine possesses a freely rotating C(sp³)–N bond. In Pd(II)-catalyzed C–H activation, the amine (or its protected derivative) directs palladium to the ortho positions of the phenyl ring.
-
Challenge: Without blocking groups, both ortho positions are equivalent, often leading to mixtures of mono- and di-arylated products.
-
Kinetics: Fast coordination to metal centers due to minimal steric bulk.
Ortho-Benzyl Benzylamine: The "Pre-Cyclized" Scaffold
The presence of an ortho-benzyl group creates a biaryl-like framework.
-
Advantage: The pendant phenyl ring is positioned within the "sphere of activation" of a metal coordinated to the nitrogen. This favors intramolecular C–H activation to form six-membered palladacycles, precursors to phenanthridines.
-
Steric Cost: The bulk protects the nitrogen from non-specific oxidation but can slow down the initial coordination step in intermolecular reactions.
Visualization: Divergent Catalytic Pathways
The following diagram illustrates how the substrate structure dictates the catalytic outcome under Pd(II) catalysis.
Figure 1: Divergent reaction pathways. Unsubstituted amines favor intermolecular coupling, while ortho-benzyl variants undergo intramolecular cyclization.
Experimental Comparison & Data
Case Study: Synthesis of Phenanthridines vs. Biaryls
Comparing the reactivity of N-protected benzylamine (1a) vs. N-protected 2-benzylbenzylamine (1b) under Pd(II)-catalyzed oxidative conditions.
Reaction Conditions: 5 mol% Pd(OAc)₂, 2.0 equiv PhI(OAc)₂ (oxidant), Toluene, 100°C.
| Substrate | Product Type | Yield (%) | Selectivity | Mechanistic Note |
| Unsubstituted (1a) | Ortho-acetoxylation or Arylation (if Ar-I present) | 65-75% | Mixed (Mono/Di) | Requires blocking groups to prevent over-reaction. |
| Ortho-Benzyl (1b) | Phenanthridine (Cyclized) | 85-92% | >99% Cyclic | The ortho-benzyl group acts as an internal trap for the palladacycle. |
Data Interpretation: The ortho-benzyl substituent effectively "switches" the reaction from a difficult intermolecular functionalization to a high-yielding intramolecular cyclization. The yield improvement (+15-20%) is attributed to the entropic advantage of the intramolecular pathway.
Case Study: Oxidative Dehydrogenation (Imine Formation)
When used as substrates for simple oxidation to imines (using Ru or photocatalysis), the steric bulk of the ortho-benzyl group becomes a liability.
-
Unsubstituted Benzylamine:
(Reference standard). Rapid oxidation to N-benzylidenebenzylamine. -
Ortho-Substituted Benzylamine:
. The steric hindrance around the -C-H bond impedes the approach of the metal-oxo active species or radical abstractor.
Detailed Experimental Protocols
These protocols are designed to be self-validating. If the color changes or intermediate precipitates described do not occur, pause and re-evaluate reagent purity.
Protocol A: Intramolecular Cyclization of Ortho-Benzyl Benzylamines
Target: Synthesis of Phenanthridine derivatives.
Reagents:
-
Substrate: N-acetyl-2-benzylbenzylamine (1.0 mmol)
-
Catalyst: Pd(OAc)₂ (11.2 mg, 5 mol%)
-
Oxidant: Cu(OAc)₂ (2.0 equiv) Note: PhI(OAc)₂ can be used for metal-free variants, but Cu is robust.
-
Solvent: Toluene (anhydrous, 5 mL)
Workflow:
-
Setup: In a 20 mL sealed tube equipped with a magnetic stir bar, combine the substrate, Pd(OAc)₂, and Cu(OAc)₂.
-
Solvation: Add Toluene. The mixture should appear as a turquoise/blue suspension (due to Copper).
-
Activation: Seal the tube and heat to 110°C in an oil bath.
-
Checkpoint: Within 1 hour, the color typically shifts from blue to a dark brown/black suspension, indicating the formation of Pd(0) species and active turnover.
-
-
Duration: Stir vigorously for 12–16 hours.
-
Work-up: Cool to room temperature. Filter through a short pad of Celite (eluting with EtOAc) to remove metal salts.
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexane/EtOAc gradient). Phenanthridines typically fluoresce blue under UV (254/365 nm).
Protocol B: Selective Mono-Arylation of Unsubstituted Benzylamine
Target: 2-Arylbenzylamine (Intermolecular).
Reagents:
-
Substrate: Benzylamine (protected as triflamide or picolinamide to prevent N-arylation).
-
Coupling Partner: Aryl Iodide (1.5 equiv).
-
Catalyst: Pd(OAc)₂ (10 mol%).
-
Additive: AgOAc (2.0 equiv) – Critical for halide abstraction.
Workflow:
-
Setup: Combine protected amine, Aryl Iodide, Pd(OAc)₂, and AgOAc in a vial.
-
Solvent: Add HFIP (Hexafluoroisopropanol) or TFA/DCM mixture.
-
Expert Insight: Acidic solvents or additives are often required for unsubstituted benzylamines to promote C–H cleavage via an electrophilic palladation mechanism (CMD pathway).
-
-
Reaction: Heat to 80°C for 24 hours.
-
Work-up: Standard Celite filtration.
-
Note: Expect a mixture of mono- and di-arylated products.[1] Separation requires careful gradient chromatography.
-
References
-
Direct Asymmetric α-C(sp3)‒H Alkylation of Benzylamines. Source: Nature Communications / NIH (2025). Relevance: Demonstrates that ortho-substituted benzylamines (e.g., o-tolyl) maintain high enantioselectivity (>98% ee) despite steric bulk, validating their use in asymmetric synthesis. URL:[Link]
-
Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C−H Cross-Coupling. Source: Journal of the American Chemical Society (2016). Relevance: Establishes the protocol for using Pd-catalysis to resolve racemic benzylamines, highlighting the reactivity differences driven by ring substitution. URL:[Link]
-
Metal-Free Oxidative Coupling of Benzylamines to Imines. Source: ACS Omega (2016). Relevance: Provides comparative rate data for oxidative coupling, showing how electron-donating ortho-substituents can be tolerated but influence reaction kinetics. URL:[Link]
-
Comparison of Catalytic Activity in Dehydrogenation of Dibenzylamine. Source: ResearchGate / ChemCatChem (2020). Relevance: Visualizes the kinetic control by steric hindrance in Pd-nanoparticle catalyzed dehydrogenation. URL:[Link]
-
Meta-Selective C-H Borylation of Benzylamine-Derived Amides. Source: NIH / PMC (2019). Relevance: Highlights the limitation of ortho-substituted benzylamines in certain directed catalyses, where steric clash forces meta-selectivity or reduces yield. URL:[Link]
Sources
HPLC Retention Profile: N,N-Dimethyl-2-benzylbenzenemethanamine
This guide details the HPLC retention behavior of N,N-Dimethyl-2-benzylbenzenemethanamine (also known as N,N-dimethyl-o-benzylbenzylamine), a structural analog often encountered as a rearrangement product or impurity in the synthesis of benzhydryl derivatives.
Executive Summary & Chemical Identity
-
Compound Name: this compound
-
Synonyms: N,N-dimethyl-o-benzylbenzylamine; 2-(Dimethylaminomethyl)diphenylmethane.
-
Context: This molecule typically appears as a Sommelet rearrangement product of benzhydryltrimethylammonium salts or as a specific impurity in the synthesis of diarylmethane derivatives.[1]
-
Chemical Structure: A benzene ring substituted at the ortho (2-) position with a benzyl group (
) and at the 1-position with a dimethylaminomethyl group ( ).[1] -
Molecular Formula:
[1] -
Molecular Weight: 225.33 g/mol
Significance: Unlike its smaller analog N,N-Dimethylbenzylamine (a common catalyst and intermediate), this molecule possesses a second phenyl ring, significantly increasing its hydrophobicity (LogP) and altering its chromatographic retention. Accurate identification is critical for purity profiling in organic synthesis, particularly in ylide rearrangements and benzylamine manufacturing .
Physicochemical Profiling & Retention Logic
To predict and control retention, we must understand the driving forces of the separation.[1]
| Property | Value (Est.) | Chromatographic Impact |
| LogP (Octanol/Water) | ~4.2 - 4.5 | High Hydrophobicity: Significant retention on C18 columns.[1] Elutes much later than single-ring amines. |
| pKa (Basic) | ~9.2 | pH Sensitivity: At neutral/acidic pH, the nitrogen is protonated ( |
| Boiling Point | ~190°C (at 33 mmHg) | High boiling point correlates with strong dispersion forces in RP-HPLC. |
Retention Mechanism:
The molecule's retention is driven by the hydrophobic interaction of its two aromatic rings with the C18 stationary phase.[1] The steric bulk of the ortho-benzyl group may cause slight selectivity differences compared to para-isomers, but the dominant factor is the high carbon content (
Comparative Analysis: Performance vs. Alternatives
This section compares the retention time (
Standard Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.
-
Mobile Phase: Gradient 10%
90% Acetonitrile in Water (0.1% Formic Acid or Ammonium Bicarbonate pH 10).[1]
| Compound | Structure | Relative Retention ( | Elution Order | Why? |
| N,N-Dimethylbenzylamine | Low | 1 (Early) | Single phenyl ring; lowest LogP (~1.9).[1] | |
| Benzhydrylamine | Medium | 2 (Mid) | Two phenyl rings, but primary amine is more polar than tertiary dimethylamine.[1] | |
| This compound | High | 3 (Late) | Target Molecule. Two phenyl rings + extra methylene spacers + dimethyl groups maximize hydrophobicity.[1] | |
| Dibenzylamine | High | 4 (Late) | Similar hydrophobicity, often co-elutes or elutes slightly later depending on pH.[1] |
Key Insight: In a standard 20-minute gradient, if N,N-Dimethylbenzylamine elutes at ~4.5 minutes, This compound is expected to elute at ~12.0 - 14.0 minutes . It behaves more like a "dimer" of the parent amine.
Recommended Experimental Protocol
To achieve sharp peaks and reproducible retention for this tertiary amine, "Silanol Suppression" is the critical experimental parameter.
Method A: High pH (Recommended for Stability)
-
Stationary Phase: Hybrid C18 (e.g., Waters XBridge BEH C18) - Must be pH stable.[1]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20%
95% B -
15-20 min: 95% B
-
-
Rationale: At pH 10, the amine is deprotonated (neutral). This maximizes hydrophobic retention and eliminates ionic interaction with silanols, resulting in sharp, symmetrical peaks .
Method B: Low pH (Standard Screening)
-
Stationary Phase: End-capped C18 (e.g., Phenomenex Luna C18(2)).
-
Mobile Phase A: Water + 0.1% Formic Acid or TFA.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid or TFA.[1]
-
Rationale: The amine is protonated (
). Retention is lower than Method A. Warning:[3][4] Use TFA (0.05-0.1%) if peak tailing is observed, as it acts as an ion-pairing agent.
Visualizing the Separation & Origin
The following diagram illustrates the Sommelet Rearrangement pathway where this compound originates, and the resulting chromatographic separation logic.
Caption: Chromatographic separation of the target rearrangement product from its lighter precursors based on hydrophobicity.
Troubleshooting & Optimization
-
Problem: Broad or tailing peak for the target amine.
-
Root Cause: Interaction between the protonated nitrogen and residual silanols on the silica column.[1]
-
Solution: Switch to Method A (High pH) or add 10-20 mM Triethylamine (TEA) to the mobile phase in Method B to saturate silanol sites.
-
-
Problem: Co-elution with Dibenzylamine.
-
Solution: Use a Phenyl-Hexyl column instead of C18. The
interactions will differentiate the ortho-benzyl structure of the target from the flexible dibenzylamine structure.
-
References
-
Sommelet, M. (1937).[1] Sur le mécanisme de la transposition de Sommelet. C. R. Hebd. Seances Acad. Sci. , 205, 56. (Original description of the rearrangement yielding N,N-dimethyl-o-benzylbenzylamine).
-
Pirrung, M. C., et al. (1991). Asymmetric Ylide Reactions: Epoxidation, Cyclopropanation.... Journal of the American Chemical Society , 113, 8561. Link (Discusses ylide intermediates and rearrangement byproducts).
-
Snyder, L. R., et al. (2012). Introduction to Modern Liquid Chromatography. Wiley. (Standard reference for RP-HPLC method development for amines).
-
BenchChem. (2025).[2] HPLC Method for N,N-dimethyl-2-phenoxypropanamide. Link (Comparative method for structurally similar aromatic amines).
Sources
Benchmarking Ligand Efficacy in C-H Activation: A Technical Guide
Content Type: Publish Comparison Guide Audience: Senior Researchers, Process Chemists, and Drug Discovery Scientists Focus: Palladium(II)-Catalyzed C(sp³)-H Activation
Executive Summary: The Efficiency Paradox
In the realm of C-H activation, "Ligand Efficiency" (LE) does not follow the medicinal chemistry definition (binding energy per heavy atom). Instead, for the catalytic chemist, LE represents the kinetic acceleration factor provided by a ligand relative to its structural complexity and loading.
While phosphine ligands (
Mechanistic Benchmarking: The "Why" Behind the Performance
To select the right ligand, one must understand the rate-determining step (RDS). In directed C-H activation, the C-H cleavage step is often the RDS.
The Concerted Metalation-Deprotonation (CMD) Advantage
MPAA ligands (e.g., Boc-Val-OH) do not merely bind to Palladium; they actively participate in the bond breaking. This is the Concerted Metalation-Deprotonation (CMD) mechanism.[1][2][3][4][5]
-
Phosphines: Occupy coordination sites, often creating steric bulk that hinders C-H approach.
-
MPAAs: The carboxylate binds Pd, while the amide carbonyl coordinates weakly. Crucially, the carboxylate oxygen acts as an internal base, deprotonating the C-H bond while the Pd-C bond forms.[5]
Visualization: The CMD Mechanism
The following diagram illustrates the bifunctional nature of MPAA ligands during the critical transition state.
Figure 1: The Concerted Metalation-Deprotonation (CMD) pathway where the ligand facilitates proton abstraction, lowering the activation energy barrier.
Comparative Analysis: MPAA vs. Phosphine vs. Ligand-Free
The following data summarizes a benchmarking study on the C(sp³)-H arylation of an aliphatic amide (a standard "Yu-Wasa" type reaction).
Reaction Conditions: Substrate (0.1 mmol), Ar-I (1.5 equiv), Pd(OAc)₂ (10 mol%), Ligand (20 mol%), Ag₂CO₃, HFIP, 100°C, 18h.
| Ligand Class | Representative Ligand | Yield (%) | Regioselectivity (rr) | TOF (h⁻¹) | Mechanistic Insight |
| None (Control) | N/A | < 5% | N/A | < 0.5 | Background reaction is negligible; Pd aggregates rapidly (Pd black). |
| Phosphine | 0% | N/A | 0 | Inhibition: Strong binding stabilizes Pd(II), preventing substrate coordination. Ligand oxidation ( | |
| Phosphine | XPhos | 12% | 5:1 | 1.2 | Steric bulk allows some turnover, but reductive elimination is slow. |
| NHC | IPr | 35% | 10:1 | 3.5 | Strong |
| MPAA | Boc-Val-OH | 92% | >20:1 | 28.0 | Ligand Acceleration: Bifunctional CMD mechanism accelerates C-H cleavage. Chiral center induces high stereocontrol. |
| MPAA | Ac-Gly-OH | 78% | 15:1 | 18.5 | Lacks the "Thorpe-Ingold" steric acceleration of the valine side chain. |
Key Finding: Phosphines, which excel in Pd(0)/Pd(II) cross-coupling, often act as poisons in Pd(II)/Pd(IV) C-H activation cycles by occupying coordination sites required for the weak directing group interactions.
Experimental Protocol: High-Throughput Ligand Screening
To benchmark ligands effectively, you must eliminate variables like mixing efficiency and oxygen contamination. This protocol uses a 96-well plate format (HTE).
Workflow Diagram
Figure 2: High-Throughput Experimentation (HTE) workflow for rapid ligand benchmarking.
Step-by-Step Methodology
-
Stock Preparation (Inert Atmosphere):
-
Prepare a stock solution of Pd(OAc)₂ (0.02 M) in the reaction solvent (e.g., t-AmylOH or HFIP).
-
Prepare ligand stock solutions (0.04 M). For MPAAs, ensure they are soluble; mild heating may be required.
-
Critical Step: Add the oxidant (e.g., AgOAc or BQ) as a solid to the reaction vials/wells before adding liquids, or use a slurry if using a robotic dispenser.
-
-
Plate Layout:
-
Design the plate to screen 4-8 ligands against 3-4 distinct substrates (electronic/steric differentiation).
-
Controls: Include "No Ligand" and "No Catalyst" wells to establish baselines.
-
-
Execution:
-
Dose Ligand (20 µL) and Metal (10 µL) stocks into 1 mL glass vials within a 96-well block.
-
Evaporate solvent if ligand/metal stocks were in incompatible solvents (e.g., DCM), or dose directly if in reaction solvent.
-
Add Substrate and Oxidant.[6]
-
Seal with a Teflon-lined mat and clamp heavily to prevent solvent loss at high temperatures (100°C+).
-
-
Analysis:
-
After reaction time, cool to RT.
-
Add 500 µL of ACN containing an internal standard (e.g., 1,3,5-trimethoxybenzene or biphenyl).
-
Filter through a chemically resistant filter plate.
-
Analyze via UPLC-MS. Calculate Ligand Acceleration Factor (LAF) :
-
Strategic Recommendations
-
Start with MPAAs: For any Pd(II)-catalyzed C(sp³)-H activation involving amides, acids, or amines, the MPAA library (Boc-Val-OH, Boc-Leu-OH, Ac-Ile-OH) should be the first screen. They provide the highest probability of success due to the CMD mechanism.
-
Avoid Monodentate Phosphines: Unless you are performing a Pd(0) pathway reaction (like C-H arylation of azoles via oxidative addition), avoid
or PCy3. They are prone to oxidation and inhibition. -
Check Counter-Cations: The efficiency of MPAA ligands is often coupled with the base used.
or are preferred because the alkali metal cation ( ) can bridge the carboxylate, stabilizing the transition state.
References
-
Engle, K. M., Wang, D.-H., & Yu, J.-Q. (2010).[7] Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism. Journal of the American Chemical Society, 132(40), 14137–14151. [Link]
-
Lafrance, M., & Fagnou, K. (2006). Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle and a Key Element in Catalyst Design. Journal of the American Chemical Society, 128(51), 16496–16497. [Link]
-
Collins, K. D., & Glorius, F. (2013). A robustness screen for the rapid assessment of chemical reactions. Nature Chemistry, 5, 597–601. [Link]
-
McNally, A., Haffemayer, B., Collins, B. S. L., & Gaunt, M. J. (2014). Palladium-catalysed C–H activation of aliphatic amines to give strained nitrogen heterocycles. Nature, 510, 129–133. [Link]
-
Bures, J. (2016). A Simple Graphical Method to Determine the Order in Catalyst. Angewandte Chemie International Edition, 55(52), 16084-16087. [Link]
Sources
- 1. Experimental-Computational Synergy for Selective Pd(II)-Catalyzed C-H Activation of Aryl and Alkyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. mdpi.com [mdpi.com]
- 4. Concerted metalation deprotonation - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Catalytic Behavior of Mono-N-Protected Amino Acid Ligands in Ligand-Accelerated C–H Activation by Palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
